molecular formula C6H4IN3 B1524262 6-Amino-5-iodonicotinonitrile CAS No. 1187322-51-5

6-Amino-5-iodonicotinonitrile

Cat. No.: B1524262
CAS No.: 1187322-51-5
M. Wt: 245.02 g/mol
InChI Key: BIUIDXQBQCDCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-iodonicotinonitrile is a useful research compound. Its molecular formula is C6H4IN3 and its molecular weight is 245.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUIDXQBQCDCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural Elucidation of 6-Amino-5-iodonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and properties of 6-Amino-5-iodonicotinonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and development. By synthesizing available data and leveraging established principles of organic chemistry, this document offers insights into the compound's chemical identity, structural characteristics, and predicted reactivity.

Chemical Identity and Molecular Architecture

This compound is a heterocyclic aromatic compound built upon a pyridine core. This core structure is functionalized with three key substituents: an amino (-NH2) group at the 6-position, an iodine (-I) atom at the 5-position, and a nitrile (-CN) group at the 3-position.

IdentifierValueSource
IUPAC Name 6-amino-5-iodopyridine-3-carbonitrile[1][2]
Synonyms This compound[1][3]
CAS Number 1187322-51-5[1]
Molecular Formula C6H4IN3[1][3]
Molecular Weight 245.02 g/mol [3]

The spatial arrangement of these functional groups on the pyridine ring dictates the molecule's electronic properties and, consequently, its chemical behavior. The electron-donating amino group and the electron-withdrawing nitrile and iodo groups create a unique electronic landscape across the aromatic system.

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Spectroscopic Signature for Structural Verification

While a comprehensive, publicly available dataset of the spectra for this compound is limited, we can predict the expected spectroscopic characteristics based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and mass spectra for this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents. The proton at the 2-position and the proton at the 4-position will likely appear as singlets or narrow doublets, with their precise chemical shifts determined by the combined inductive and resonance effects of the amino, iodo, and cyano groups. The amino protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the attached functional groups. The carbon bearing the cyano group is expected to appear in the 115-120 ppm range, while the carbons attached to the iodine and amino groups will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key vibrational frequencies to expect include:

  • N-H stretching: Characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C≡N stretching: A sharp, intense absorption band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-I stretching: A weaker absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The nominal mass is 245 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C6H4IN3. The fragmentation pattern would likely involve the loss of iodine, the cyano group, and potentially HCN from the pyridine ring, providing further structural evidence.

Synthesis and Reactivity Profile

Synthetic Pathways

Proposed Synthetic Workflow:

G Start 6-Aminonicotinonitrile Reagent Electrophilic Iodinating Agent (e.g., NIS, ICl) Start->Reagent Reaction Solvent Appropriate Solvent (e.g., DMF, CH3CN) Reagent->Solvent in Product This compound Solvent->Product Yields

Caption: Proposed synthesis of this compound.

Predicted Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups on the pyridine ring.

  • Amino Group: The primary amino group can act as a nucleophile and is susceptible to reactions such as acylation, alkylation, and diazotization. It also strongly activates the pyridine ring towards electrophilic aromatic substitution, although the ring is already substituted.

  • Iodo Group: The iodine atom is a potential site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes this compound a valuable building block for the synthesis of more complex molecules. The C-I bond can also be subject to nucleophilic aromatic substitution, though generally, halogens other than fluorine are less reactive as leaving groups in such reactions on pyridine rings.[6]

  • Nitrile Group: The cyano group is relatively stable but can undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The overall electron density of the ring is influenced by all three substituents, affecting its susceptibility to further substitution reactions.

Three-Dimensional Structure and Solid-State Properties

A published crystal structure for this compound was not found. However, analysis of crystal structures of related aminopyridine and iodinated aromatic compounds can provide insights into its likely solid-state conformation.[7][8] It is expected that the pyridine ring is planar. In the solid state, intermolecular hydrogen bonding between the amino group of one molecule and the pyridine nitrogen or the nitrile nitrogen of a neighboring molecule is highly probable. These interactions would play a significant role in the crystal packing and influence physical properties such as melting point and solubility.

Conclusion

This compound is a multifunctional heterocyclic compound with a well-defined chemical structure. While detailed experimental data on its properties are not extensively published, its structure allows for reliable predictions of its spectroscopic characteristics and chemical reactivity. The presence of amino, iodo, and nitrile functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the context of medicinal chemistry and materials science. Further experimental investigation into its synthesis, reactivity, and solid-state structure would be a valuable contribution to the field.

References

A Technical Guide to 6-Amino-5-iodonicotinonitrile: Synthesis, Safety, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals working with 6-Amino-5-iodonicotinonitrile. We will move beyond simple data presentation to provide a foundational understanding of this versatile chemical intermediate, focusing on its properties, safe handling protocols, and strategic applications in modern organic synthesis.

Core Compound Identification and Physicochemical Properties

Unambiguous identification is the cornerstone of chemical research and safety. This compound is cataloged under a specific identifier and possesses distinct physical properties crucial for experimental design.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the following number to this compound:

  • CAS Number: 1187322-51-5 [1][2][3]

Expert Insight: Always use the CAS number for procurement and in literature searches to avoid confusion with structurally similar compounds, such as 6-Amino-5-iodonicotinic acid (CAS: 543740-89-2) or its methyl ester (CAS: 211308-80-4)[4].

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. Understanding these parameters is critical for solvent selection, reaction setup, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₆H₄IN₃[2][5]
Molecular Weight 245.02 g/mol [6]
Appearance White to off-white solid/powder[5]
Melting Point ~203 °C
Purity Typically ≥97%[5][6]
Storage Store at 2-8°C in a cool, dry place[5]

Hazard Analysis and Safe Handling Protocols

Given its classification, a rigorous and self-validating safety protocol is not merely recommended but essential. The causality for each step is tied directly to the known hazards of the compound.

GHS Hazard Classification

According to supplier Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[7]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.[7]

Self-Validating Safety Workflow

The following workflow is designed to be a self-validating system where each action directly mitigates a known risk.

cluster_prep Preparation & Engineering Controls cluster_handling Material Handling cluster_response Exposure Response FumeHood Work in a Certified Chemical Fume Hood Weighing Weigh Solid Carefully to Avoid Dust FumeHood->Weighing Mitigates H335 (Inhalation) PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat PPE->Weighing Mitigates H315/H319 (Skin/Eye Contact) Transfer Perform Solvent Addition and Transfers in Hood Weighing->Transfer Skin IF ON SKIN: Wash with plenty of soap and water Weighing->Skin Accidental Contact Eyes IF IN EYES: Rinse cautiously with water for minutes Weighing->Eyes Inhaled IF INHALED: Remove to fresh air Weighing->Inhaled

Caption: A risk-mitigating workflow for handling this compound.

Trustworthiness through Causality: This protocol is trustworthy because it is not a simple checklist. Working in a fume hood is the direct countermeasure to the respiratory irritation hazard (H335)[7]. Wearing gloves and goggles directly addresses the skin and eye irritation hazards (H315, H319)[7]. By understanding this causality, the scientist inherently validates the safety protocol during execution.

Synthetic Utility and Mechanistic Considerations

This compound is a valuable building block precisely because of the orthogonal reactivity of its functional groups. The pyridine core, substituted with an amine, an iodide, and a nitrile, allows for a stepwise and controlled elaboration into more complex molecular architectures. Such scaffolds are common in the development of bioactive agents like kinase inhibitors[8][9].

Key Reactivity Sites

The molecule's structure offers three primary sites for chemical modification, which can often be addressed selectively.

cluster_molecule cluster_reactions mol Suzuki C-C Bond Formation (e.g., Suzuki, Sonogashira) mol->Suzuki Iodide Site (Electrophilic) Buchwald C-N Bond Formation (e.g., Buchwald-Hartwig) mol->Buchwald Amino Site (Nucleophilic) Hydrolysis Nitrile Transformation (e.g., Hydrolysis to Acid, Reduction to Amine) mol->Hydrolysis Nitrile Site

Caption: Key reactive sites on this compound for synthetic elaboration.

Expertise-Driven Experimental Design: The true power of this reagent lies in selective, stepwise functionalization.

  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most labile site for transformations. It is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. A Suzuki coupling with an arylboronic acid, for instance, would proceed under standard conditions (e.g., Pd(PPh₃)₄, aqueous base, heated solvent) to form a C-C bond, leaving the amino and nitrile groups intact. This is the logical first step for introducing core structural diversity.

  • Amino Group Functionalization: The 6-amino group is a nucleophile. It can undergo acylation, alkylation, or participate in further C-N cross-coupling reactions.[10] Critically, these reactions are typically performed under conditions that do not affect the C-I bond or the nitrile, allowing for a second, independent modification step.

  • Nitrile Group Manipulation: The nitrile can be hydrolyzed to a carboxylic acid (strong acid/base) or reduced to a primary amine (e.g., with H₂/Raney Ni or LiAlH₄). These transformations require more forcing conditions and are usually reserved for the final steps of a synthetic sequence to avoid unintended side reactions with other functional groups introduced earlier.

This inherent orthogonality allows chemists to build complex molecules in a controlled and predictable manner, a key principle in modern drug discovery.

References

A Senior Application Scientist's Guide to the Commercial Sourcing and Application of 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Key Building Block

In the intricate tapestry of modern medicinal chemistry, the selection of starting materials is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 6-Amino-5-iodonicotinonitrile (CAS No. 1187322-51-5) has emerged as a highly valuable heterocyclic building block, prized for its trifunctional nature. The presence of a nucleophilic amino group, a versatile cyano moiety, and a reactive iodo substituent on a pyridine scaffold provides chemists with a powerful tool for constructing complex molecular architectures. The carbon-iodine bond, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery. This guide provides an in-depth technical overview of its commercial availability, critical quality considerations, and practical application, designed to empower researchers in their procurement and synthetic endeavors.

Section 1: The Commercial Landscape - Availability and Supplier Analysis

This compound is readily available from a range of commercial suppliers, from large global distributors to more specialized chemical providers. The choice of supplier often depends on the scale of the research (milligram to kilogram), required purity, and project timelines. Below is a comparative analysis of representative vendors.

Table 1: Representative Commercial Suppliers of this compound

SupplierRepresentative Product NumberStated PurityCAS Number
Sigma-Aldrich (via BLD Pharmatech)BD28789197%1187322-51-5
ENAO Chemical Co., LtdN/A97%1187322-51-5[1]
Adamas Reagent, Ltd.N/A97%1187322-51-5[1]
Shanghai Jian Chao ChemicalN/A98%1187322-51-5[1]
SuZhou ShiYa BiopharmaceuticalsN/A95%1187322-51-5[1]

Note: This table is not exhaustive but provides a snapshot of the market. Purity levels and availability should always be confirmed with the supplier at the time of ordering.

The process of selecting a supplier is a critical workflow in itself, balancing project needs with vendor capabilities. The following logical diagram illustrates the key decision points.

Supplier_Selection_Logic cluster_criteria Evaluation Criteria start Project Requirement: This compound scale Scale (mg vs. kg) purity Purity Spec (e.g., >97% vs. >99%) docs Documentation (CoA, SDS) timeline Lead Time (Stock vs. MTO) catalog Select Catalog Supplier (e.g., Sigma-Aldrich) scale->catalog Small Scale custom Engage Custom Synthesis/ Bulk Manufacturer scale->custom Large Scale purity->catalog Standard Purity purity->custom High Purity Needed docs->catalog Standard Docs OK timeline->catalog Short Timeline timeline->custom Longer Timeline OK decision Procure Material catalog->decision custom->decision

Caption: Logical workflow for supplier selection based on project parameters.

Section 2: Scientific Integrity - Quality Control, Handling, and Storage

Ensuring the quality and stability of this compound is paramount for reproducible experimental results.

Certificate of Analysis (CoA): A Self-Validating System

A comprehensive CoA is the primary document for quality verification. Researchers should scrutinize it for:

  • Identity Confirmation: The structure should be confirmed by ¹H NMR and Mass Spectrometry (MS). The data must match the known structure of the compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity. A purity of ≥97% is typical for this building block and suitable for most discovery applications.[1]

  • Appearance: The compound is typically described as a light yellow to yellow or white solid/powder.[1][2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the compound's integrity and ensure lab safety.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[3] The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep the material under an inert atmosphere (nitrogen or argon) at 2–8°C and protected from light.[1][2]

Section 3: Field-Proven Insight - A Representative Experimental Protocol

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of its utility. The reactivity of aryl halides in this reaction follows the order I > Br > Cl, making the iodo-substituent ideal for selective coupling.[4]

Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start: Assemble Reagents reagents This compound Terminal Alkyne Pd Catalyst & CuI Amine Base & Solvent start->reagents 1. Prepare setup Combine in Flask Degas with N2/Ar reagents->setup 2. Charge reaction Stir at Room Temp or Gentle Heat setup->reaction 3. React workup Quench Reaction Extract with Solvent reaction->workup 4. Isolate purification Purify via Column Chromatography workup->purification 5. Purify analysis Confirm Product (NMR, LC-MS) purification->analysis 6. Verify product Final Coupled Product analysis->product

Caption: Step-by-step experimental workflow for a Sonogashira coupling.

Detailed Step-by-Step Methodology

Objective: To couple this compound with a terminal alkyne (e.g., phenylacetylene).

Causality: The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition into the C-I bond. A copper(I) co-catalyst is used to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. An amine base is required to neutralize the HI byproduct and facilitate the formation of the key catalytic species.[5]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)[4]

  • Amine Base/Solvent (e.g., Triethylamine, anhydrous and degassed)[4][5]

  • Co-solvent (e.g., THF, anhydrous and degassed)

Protocol:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as oxygen can lead to catalyst decomposition and promote undesirable alkyne homocoupling (Glaser coupling).[4]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed THF and Triethylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne to the stirring mixture via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction can be gently heated if necessary, but room temperature conditions are often sufficient and favor selectivity.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the identity and purity of the final product using NMR and LC-MS analysis.

Conclusion

This compound is a commercially accessible and synthetically versatile intermediate crucial for the development of novel therapeutics. A successful research outcome hinges not only on a well-designed synthetic route but also on the careful selection of high-quality starting materials. By understanding the supplier landscape, rigorously evaluating quality documentation, adhering to safe handling protocols, and applying robust synthetic methodologies, researchers can confidently and effectively leverage this powerful building block to advance their drug discovery programs.

References

Synthetic Strategies for 6-Amino-5-iodonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Amino-5-iodonicotinonitrile in Modern Drug Discovery

This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a cyano moiety, and an iodine atom on the pyridine core, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. The presence of the iodine atom is particularly noteworthy, as it serves as a convenient handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The aminopyridine scaffold itself is a well-established pharmacophore found in numerous biologically active molecules. Consequently, efficient and scalable synthetic routes to this compound are of paramount importance to researchers in the pharmaceutical industry and academia.

This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and comparative advantages of each approach. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively synthesize and utilize this key intermediate in their research endeavors.

Primary Synthetic Pathways to this compound

Two principal synthetic strategies have been identified for the preparation of this compound: direct electrophilic iodination of 6-aminonicotinonitrile and the Sandmeyer reaction starting from 5,6-diaminonicotinonitrile. Each route offers distinct advantages and challenges, which will be discussed in detail.

Route 1: Direct Electrophilic Iodination of 6-Aminonicotinonitrile

The direct introduction of an iodine atom onto the electron-rich pyridine ring of 6-aminonicotinonitrile represents the most straightforward and atom-economical approach. The amino group at the 6-position is a potent activating group, directing electrophilic substitution to the ortho and para positions. In the case of 6-aminonicotinonitrile, the 5-position is sterically accessible and electronically favored for iodination.

Mechanism and Rationale: The mechanism of electrophilic aromatic iodination typically involves the generation of a potent electrophilic iodine species, such as the iodonium ion (I+), which is then attacked by the electron-rich aromatic ring. Various reagents and conditions can be employed to generate this electrophile. The choice of iodinating agent and solvent system is crucial to achieve high regioselectivity and yield, while minimizing the formation of byproducts.

Common Iodinating Agents:

  • Iodine (I₂): In the presence of an oxidizing agent, molecular iodine can be a cost-effective iodinating reagent. The oxidizing agent, such as nitric acid, hydrogen peroxide, or iodic acid, facilitates the formation of the electrophilic iodine species.

  • N-Iodosuccinimide (NIS): NIS is a mild and versatile electrophilic iodinating agent that is often used for the iodination of sensitive substrates.[1] It offers advantages in terms of ease of handling and improved regioselectivity in some cases.

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is another effective and stable iodinating reagent that can provide high yields and selectivity.[2]

Experimental Protocol: A Representative Procedure for Direct Iodination

  • Dissolution: 6-Aminonicotinonitrile (1.0 equivalent) is dissolved in a suitable solvent, such as acetic acid or a mixture of organic solvents.

  • Reagent Addition: The iodinating agent, for example, N-iodosuccinimide (1.0-1.2 equivalents), is added portion-wise to the solution at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product start 6-Aminonicotinonitrile reagents Iodinating Agent (e.g., NIS, I₂, H₂O₂) + Solvent (e.g., Acetic Acid) start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Route 2: The Sandmeyer Reaction of 5,6-Diaminonicotinonitrile

The Sandmeyer reaction provides a classical yet powerful method for the introduction of various functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[3][4] This route commences with the diazotization of the 5-amino group of 5,6-diaminonicotinonitrile, followed by the displacement of the resulting diazonium group with iodide.

Mechanism and Rationale: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[3] The key steps involve:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Single-Electron Transfer: A copper(I) salt, if used, catalyzes the reaction by transferring a single electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.

  • Halogen Atom Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the desired aryl halide. In the case of iodination, the reaction can often proceed without a copper catalyst, as iodide itself is a sufficiently good nucleophile and reducing agent.[5]

Experimental Protocol: A Representative Procedure for the Sandmeyer Reaction

  • Diazotization: 5,6-Diaminonicotinonitrile (1.0 equivalent) is dissolved in a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperature (0-5 °C). A solution of sodium nitrite (1.0-1.1 equivalents) in water is then added dropwise, maintaining the low temperature.

  • Iodide Addition: The resulting diazonium salt solution is added to a solution of potassium iodide (a slight excess) in water.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is then neutralized with a base, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

G cluster_start Starting Material cluster_diazotization Diazotization cluster_iodination Iodination cluster_product Product start 5,6-Diaminonicotinonitrile diazotization NaNO₂, H₂SO₄ 0-5 °C start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium iodide Potassium Iodide (KI) diazonium->iodide Sandmeyer Reaction product This compound iodide->product

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct IodinationRoute 2: Sandmeyer Reaction
Starting Material Availability 6-Aminonicotinonitrile may be commercially available or synthesized in fewer steps.5,6-Diaminonicotinonitrile may require a multi-step synthesis.
Number of Steps Typically a single step.Two distinct steps (diazotization and iodide displacement).
Reaction Conditions Generally milder conditions.Requires low temperatures for diazotization and careful handling of diazonium salts.
Reagent Safety Iodinating agents should be handled with care.Diazonium salts can be unstable and potentially explosive if isolated. In situ generation is standard practice.
Yield and Purity Can be high, but may be affected by the formation of regioisomers or over-iodination.Generally provides good to excellent yields with high regioselectivity.
Scalability Potentially more amenable to large-scale synthesis due to fewer steps.Scalability may require careful process control due to the nature of diazonium intermediates.

Conclusion and Future Perspectives

Both direct iodination and the Sandmeyer reaction represent viable and effective strategies for the synthesis of this compound. The choice of the optimal route will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. For rapid access to small quantities for initial screening, direct iodination may be the preferred method due to its simplicity. For larger-scale campaigns where regioselectivity and yield are critical, the Sandmeyer reaction, despite its additional step, may prove to be the more robust and reliable approach.

Future research in this area may focus on the development of more sustainable and efficient catalytic methods for the direct C-H iodination of 6-aminonicotinonitrile, potentially utilizing transition metal catalysis to achieve higher selectivity and milder reaction conditions. Additionally, the exploration of flow chemistry for the Sandmeyer reaction could offer significant advantages in terms of safety and scalability by minimizing the accumulation of hazardous diazonium intermediates.

References

An In-Depth Technical Guide to 6-Amino-5-iodonicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Nicotinonitrile Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, present in a significant portion of small-molecule therapeutics. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure in drug design. Within this class, functionalized nicotinonitriles, particularly those bearing amino and halogen substituents, have emerged as exceptionally versatile intermediates.[1][2] 6-Amino-5-iodonicotinonitrile (CAS No. 1187322-51-5), a white crystalline solid with the molecular formula C₆H₄IN₃, represents a strategically important building block for the synthesis of complex heterocyclic systems.[3][4] The presence of an amino group, a nitrile moiety, and an iodine atom on the pyridine core provides a rich chemical handle for a variety of transformations, making it a valuable precursor in the development of novel pharmaceutical agents.[5] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this important, yet not widely documented, molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While detailed spectroscopic data is not widely published in peer-reviewed literature, typical analytical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The availability of its ¹H NMR, ¹³C NMR, IR, and mass spectra is noted in some chemical supplier databases.[6][7]

PropertyValueReference(s)
CAS Number 1187322-51-5[3][4][8]
Molecular Formula C₆H₄IN₃[3]
Molecular Weight 245.02 g/mol [4]
Appearance White to light yellow powder/solid[3][9]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[3][9]

The Synthesis of this compound: A Mechanistic Perspective

The primary reported synthesis of this compound involves the direct electrophilic iodination of its readily available precursor, 6-aminonicotinonitrile (also known as 2-amino-5-cyanopyridine).[9] This transformation highlights a common strategy in heterocyclic chemistry: the late-stage functionalization of a pre-existing scaffold.

Precursor: 6-Aminonicotinonitrile

The starting material for this synthesis is 6-aminonicotinonitrile (CAS No. 4214-73-7).[10][11][12] It is a commercially available compound with a melting point of 159-163 °C.[10]

Synthetic Protocol

The synthesis of this compound is achieved through the reaction of 6-aminonicotinonitrile with iodine in the presence of silver trifluoroacetate in 1,2-dichloroethane.[9]

Step-by-Step Methodology:

  • To a flask containing 1,2-dichloroethane, add 6-aminonicotinonitrile (1.0 eq) and silver trifluoroacetate (1.4 eq).

  • Heat the mixture to reflux and maintain for approximately 5 hours.

  • Add iodine (1.4 eq) to the reaction mixture.

  • Continue to heat the mixture at reflux for an additional 18 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove insoluble byproducts.

  • The filtrate is then subjected to an appropriate work-up and purification procedure (e.g., extraction and chromatography) to isolate the desired product, this compound.

Causality in Experimental Design: The Role of Silver Trifluoroacetate

The choice of silver trifluoroacetate is critical for the success of this reaction. Electrophilic iodination of aromatic and heteroaromatic rings with molecular iodine (I₂) is often a slow and reversible process.[6] The pyridine ring, being electron-deficient, is particularly deactivated towards electrophilic aromatic substitution. The amino group at the 6-position is an activating group that directs electrophiles to the ortho and para positions (C5 and C3).[13] However, to achieve efficient iodination at the C5 position, an iodine activator is necessary.

Silver salts, such as silver trifluoroacetate or silver triflate, act as powerful halogen activators.[6] The silver cation has a high affinity for iodide, facilitating the polarization of the I-I bond and the formation of a more potent electrophilic iodine species, often represented as I⁺ or a silver-iodine complex. This highly electrophilic species can then attack the electron-rich C5 position of the 6-aminonicotinonitrile ring.[6] The trifluoroacetate anion is a poor nucleophile, which prevents it from competing with the substrate for the electrophilic iodine.

The reaction mechanism can be visualized as an electrophilic aromatic substitution, as depicted in the following diagram:

G Proposed Mechanism of Iodination cluster_activation Step 1: Activation of Iodine cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_regeneration Step 3: Byproduct Formation I2 I₂ ActivatedIodine [I-I---Ag]⁺ OCOCF₃⁻ (Activated Electrophile) I2->ActivatedIodine Coordination AgTFA AgOCOCF₃ AgTFA->ActivatedIodine AgI AgI (precipitate) Intermediate Sigma Complex (Resonance Stabilized) StartMat 6-Aminonicotinonitrile StartMat->Intermediate + Activated Iodine Product This compound Intermediate->Product - H⁺ H_ion H⁺ TFA_acid CF₃COOH H_ion->TFA_acid TFA_anion CF₃COO⁻ TFA_anion->TFA_acid

Caption: Proposed mechanism for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound moiety are not prominently disclosed in publicly available literature, its structure makes it an incredibly valuable intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications.[1][2]

The true utility of this compound lies in its potential for diversification through modern cross-coupling reactions. The iodine atom at the C5 position is an excellent leaving group for transition-metal-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position.

The workflow for utilizing this compound in a drug discovery program can be visualized as follows:

G Drug Discovery Workflow A This compound (Starting Material) B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B C Library of Diversified Nicotinonitrile Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

References

reactivity of the amino group in 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in 6-Amino-5-iodonicotinonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely defined by the reactivity of its two primary functional handles: the C5-iodo and the C6-amino groups. This technical guide provides an in-depth exploration of the amino group's reactivity, grounded in an understanding of the molecule's unique electronic landscape. We will dissect the factors governing its nucleophilicity and explore its participation in key synthetic transformations including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Principles: Electronic Structure and Reactivity

The is a direct consequence of the electronic interplay between the substituents on the pyridine ring.

  • Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance, the amino group at the C6 position increases the electron density of the pyridine ring and, crucially, enhances the nucleophilicity of its own nitrogen atom.

  • Cyano Group (-CN): Positioned at C3, the nitrile is a potent electron-withdrawing group (EWG) through both induction and resonance. It significantly lowers the overall electron density of the heterocyclic core.

  • Iodo Group (-I): The iodine atom at C5 acts primarily as a weak electron-withdrawing group through induction. Its main role, however, is to serve as an excellent leaving group in cross-coupling reactions.

The net effect is a nuanced electronic environment. While the cyano group deactivates the ring towards electrophilic attack, the amino group's lone pair remains sufficiently nucleophilic to engage in a variety of reactions. The strategic placement of these groups allows for selective transformations, making it a valuable scaffold in chemical synthesis.

G cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L₂)-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L₂)-NHR' (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NHR' (Coupled Product) amido_complex->product Reductive Elimination reagents1 Ar-X reagents2 R'-NH₂ Base R_prime R'-NH₂ = this compound Ar_X Ar-X = Aryl Halide G start This compound protect Protect Amino Group (e.g., with Boc₂O) start->protect boc_protected N-Boc-6-Amino- 5-iodonicotinonitrile protect->boc_protected suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) boc_protected->suzuki coupled N-Boc Protected Biaryl Product suzuki->coupled deprotect Deprotect Amino Group (e.g., with TFA) coupled->deprotect final Final Biaryl Amine Product deprotect->final

Methodological & Application

Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Amino-5-iodonicotinonitrile: A Guide to Synthesis, Optimization, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-amino-5-aryl-nicotinonitrile scaffold is a privileged structure in medicinal chemistry and materials science. Its synthesis via the Suzuki-Miyaura cross-coupling reaction presents unique challenges due to the presence of coordinating amino and cyano functionalities on the pyridine ring, which can interfere with the palladium catalyst. This application note provides a comprehensive, field-proven protocol for the efficient coupling of 6-amino-5-iodonicotinonitrile with a range of aryl and heteroaryl boronic acids. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and present a systematic guide for troubleshooting and optimization.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] For drug development professionals, it is a cornerstone technology for assembling complex molecular architectures from readily available building blocks.[2] The substrate, this compound, is a particularly valuable building block, offering a pathway to highly functionalized aminopyridine derivatives.

However, the successful execution of this coupling is not trivial. Nitrogen-containing heterocycles, especially those bearing basic amino groups, are notorious for their ability to coordinate with and inhibit palladium catalysts.[3][4][5] This often leads to low yields or complete reaction failure with standard catalytic systems.[6] The key to success lies in the judicious selection of a catalyst system that is robust enough to overcome this inherent inhibition. This guide is built on principles developed for challenging heteroaromatic couplings, utilizing highly active, sterically hindered phosphine ligands that promote the desired catalytic cycle.[3]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive halides (like chlorides), but is generally facile for aryl iodides.[9]

  • Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the Pd(II) complex. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][10]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_I [label="this compound\n(Ar-I)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ox_Ad_Complex [label="Ar-Pd(II)(I)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Boronic_Acid [label="Aryl Boronic Acid\n(Ar'-B(OH)₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Boronate [label="Boronate\n[Ar'-B(OH)₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trans_Complex [label="Ar-Pd(II)(Ar')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="6-Amino-5-aryl-nicotinonitrile\n(Ar-Ar')", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> Ox_Ad_Complex [label=" Oxidative\n Addition "]; Aryl_I -> Ox_Ad_Complex; Ox_Ad_Complex -> Trans_Complex [label=" Transmetalation "]; Boronate -> Trans_Complex; Boronic_Acid -> Boronate [label=" Activation "]; Base -> Boronate; Trans_Complex -> Pd0 [label=" Reductive\n Elimination ", dir=back]; Trans_Complex -> Product; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki Coupling of this compound

This protocol is designed as a robust starting point. Optimization of temperature, base, and catalyst loading may be necessary for different boronic acid coupling partners.

Reagent and Solvent Preparation

Success in cross-coupling reactions is highly dependent on the quality of the reagents and the exclusion of oxygen.

  • Solvents: Use anhydrous, degassed solvents. A mixture of 1,4-dioxane and water (typically 4:1 to 5:1) is a common choice.[7] To degas, sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes or use several freeze-pump-thaw cycles.[9]

  • Reagents: Ensure the this compound and boronic acid are dry and pure. Use a high-purity base.

Table of Reaction Components

The following table outlines the recommended reagents and their roles for a typical small-scale reaction (0.5 mmol).

ComponentRoleRecommended ReagentStoichiometry (equiv)Amount (for 0.5 mmol scale)
Aryl Halide ElectrophileThis compound1.0122.5 mg
Organoboron NucleophileArylboronic Acid1.2 - 1.50.6 - 0.75 mmol
Palladium Source Pre-catalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02 (2 mol % Pd)9.2 mg
Ligand Catalyst Stabilizer & ActivatorSPhos or XPhos0.04 (4 mol %)~8.2 mg (SPhos) or ~9.5 mg (XPhos)
Base Boronic Acid ActivatorPotassium Phosphate (K₃PO₄)3.0318 mg
Solvent Reaction Medium1,4-Dioxane / Water (4:1)-5 mL

Causality: The choice of a Pd₂(dba)₃/SPhos system is deliberate. Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential for coupling challenging nitrogen-containing heterocycles.[3][11] They accelerate the rate-limiting oxidative addition and reductive elimination steps while preventing the formation of inactive catalyst complexes that can be caused by the aminopyridine substrate.[4] K₃PO₄ is a strong, non-nucleophilic base often effective for challenging couplings.[9]

Step-by-Step Experimental Procedure

// Edges reagents -> inert -> catalyst -> solvent -> heat -> monitor -> cool -> wash -> dry -> purify; } enddot Caption: A typical experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).[4]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to thoroughly remove all oxygen.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (Pd₂(dba)₃, 2 mol %) and the phosphine ligand (SPhos, 4 mol %).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously. Higher temperatures may be required for less reactive boronic acids.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water, followed by brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-amino-5-aryl-nicotinonitrile product.[4]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide provides a logical framework for addressing common issues.

// Nodes start [label="Reaction Outcome", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; low_yield [label="Low or No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="Side Products Observed", fillcolor="#FBBC05", fontcolor="#202124"];

// Low Yield Path check_catalyst [label="1. Catalyst Inactive?\n- Old Pd source?\n- Ligand oxidized?\n- O₂ contamination?", fillcolor="#FFFFFF", fontcolor="#202124"]; check_base [label="2. Base Issue?\n- Base too weak?\n- Insufficiently soluble?\n- Old/wet base?", fillcolor="#FFFFFF", fontcolor="#202124"]; check_temp [label="3. Conditions?\n- Temperature too low?\n- Insufficient reaction time?", fillcolor="#FFFFFF", fontcolor="#202124"];

// Side Products Path protodeboronation [label="Protodeboronation\n(Boronic acid replaced by -H)", fillcolor="#FFFFFF", fontcolor="#202124"]; dehalogenation [label="Dehalogenation\n(Iodine replaced by -H)", fillcolor="#FFFFFF", fontcolor="#202124"]; homocoupling [label="Homocoupling\n(Ar'-Ar' byproduct)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Solutions sol_catalyst [label="Solution:\nUse fresh catalyst/ligand.\nEnsure rigorous inert technique.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_base [label="Solution:\nSwitch to a stronger base (e.g., Cs₂CO₃).\nEnsure anhydrous conditions or add a controlled amount of H₂O.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_temp [label="Solution:\nIncrease temperature in 10°C increments.\nRun reaction longer.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_proto [label="Solution:\nUse anhydrous conditions.\nConsider potassium trifluoroborate salt.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; sol_dehalo [label="Solution:\nUse a milder base.\nShorten reaction time.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; sol_homo [label="Solution:\nLower catalyst loading.\nAdd boronic acid slowly.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges start -> low_yield; start -> side_products;

low_yield -> check_catalyst -> sol_catalyst; low_yield -> check_base -> sol_base; low_yield -> check_temp -> sol_temp;

side_products -> protodeboronation -> sol_proto; side_products -> dehalogenation -> sol_dehalo; side_products -> homocoupling -> sol_homo; } enddot Caption: A troubleshooting flowchart for the Suzuki coupling of this compound.

  • Problem: Low or No Conversion

    • Cause 1: Catalyst Inactivity. The active Pd(0) species is sensitive to oxygen. The primary amine of the substrate can also inhibit less robust catalysts.[5][9]

      • Solution: Ensure all steps are performed under a strictly inert atmosphere. Use fresh, high-quality Pd₂(dba)₃ and a robust ligand like SPhos or XPhos.[3]

    • Cause 2: Ineffective Base. The base may be too weak, not soluble, or degraded.[9]

      • Solution: Switch to an alternative strong base like Cesium Carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry.

    • Cause 3: Insufficient Temperature. The reaction may be kinetically slow.

      • Solution: Increase the reaction temperature in 10 °C increments.

  • Problem: Significant Side Products

    • Cause 1: Protodeboronation. The boronic acid reacts with trace water or protic solvent to be replaced by a hydrogen atom.[5][9]

      • Solution: Use rigorously dried solvents and reagents. Alternatively, converting the boronic acid to its corresponding potassium trifluoroborate salt can increase its stability.[8]

    • Cause 2: Dehalogenation. The starting material loses its iodine atom.

      • Solution: This can sometimes be mitigated by using a milder base or shortening the reaction time once the product has formed.[5]

    • Cause 3: Homocoupling. The boronic acid couples with itself.

      • Solution: This is often promoted by oxygen or high catalyst loading. Ensure an inert atmosphere and consider slightly lowering the catalyst concentration.[11]

References

Application Notes & Protocols: Leveraging 6-Amino-5-iodonicotinonitrile for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Amino-5-iodonicotinonitrile as a pivotal intermediate in the synthesis of kinase inhibitors. We will explore the chemical rationale behind its utility, focusing on its role as a versatile scaffold for constructing complex heterocyclic systems. A significant portion of this guide is dedicated to its application in the synthesis of Janus kinase (JAK) inhibitors, exemplified by the therapeutic agent Tofacitinib. This note includes field-proven insights, step-by-step protocols for key transformations like the Suzuki-Miyaura coupling, and visual guides to both the synthetic workflow and the relevant biological pathways.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1] Consequently, the development of small-molecule kinase inhibitors has become one of the most important areas in modern drug discovery.[2] The this compound molecule has emerged as a highly valuable starting material in this field. Its structure is pre-loaded with functionalities that are ideal for building the complex pharmacophores required for potent and selective kinase inhibition.

The key attributes of this compound include:

  • An Iodo Group: This serves as an excellent chemical handle for transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

  • An Amino Group: Provides a nucleophilic site for further derivatization and is a key hydrogen bond donor for interacting with the hinge region of many kinase active sites.

  • A Nitrile Group: A versatile functional group that can be maintained in the final product or transformed into other functionalities.

  • A Pyridine Ring: A common core structure in many approved kinase inhibitors, providing a rigid scaffold and engaging in critical interactions within the ATP-binding pocket.

This combination of features makes it a powerful building block for creating libraries of compounds for structure-activity relationship (SAR) studies and for the efficient scale-up synthesis of clinical candidates.[5]

Core Application: A Gateway to Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is the core heterocyclic system of the highly successful Janus kinase (JAK) inhibitor, Tofacitinib.[6][7] Tofacitinib functions by inhibiting JAKs, which are intracellular tyrosine kinases that mediate signaling for a wide range of cytokines involved in inflammation and immune response.[8][9] The synthesis of this critical core often begins with precursors like 6-aminonicotinonitrile derivatives. The general strategy involves constructing the fused pyrrole ring onto the aminopyridine core, followed by functionalization to enable coupling with other fragments of the final drug molecule.

The JAK-STAT signaling pathway, which is targeted by inhibitors derived from this scaffold, is a critical communication route for the immune system.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Gene_Transcription Gene Transcription (Inflammation, Immune Response) DNA->Gene_Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.

Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing biaryl scaffolds, a common motif in kinase inhibitors.[3][4] The iodine atom on this compound makes it an ideal electrophilic partner for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

The general workflow for utilizing this intermediate in a Suzuki coupling to generate a kinase inhibitor scaffold is outlined below.

Suzuki_Workflow A This compound (Starting Material) C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Bi-aryl Aminopyridine Intermediate C->D E Further Annulation/ Functionalization D->E F Final Kinase Inhibitor Scaffold E->F

Caption: General workflow for kinase inhibitor synthesis via Suzuki coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura reaction. Researchers should note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

    • Rationale: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[10] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Rationale: The Palladium(0) species, which is the active catalyst, is sensitive to oxidation. Removing oxygen prevents catalyst degradation and ensures high reaction efficiency.[3]

  • Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst.

    • Rationale: Degassed or anhydrous solvents are used to minimize side reactions and maintain catalyst activity. Pd(dppf)Cl₂ is a common and robust pre-catalyst that is relatively stable to air but should be handled quickly.[11]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Data Presentation: Optimizing the Suzuki-Miyaura Coupling

The choice of reaction parameters can significantly impact the yield and purity of the desired bi-aryl product. The following table summarizes typical conditions and outcomes for Suzuki couplings involving aryl iodides.

Catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference Insight
Pd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O9075-90Classic conditions, but the catalyst can be air-sensitive.
Pd(dppf)Cl₂ (2%)K₂CO₃Toluene/H₂O8082-95A robust and widely used catalyst for a broad range of substrates.[3]
Pd₂(dba)₃ / SPhos (2%)K₃PO₄1,4-Dioxane10085-98Buchwald-Hartwig ligands like SPhos can facilitate difficult couplings.
Pd/C (5%)Na₂CO₃Water10070-88A heterogeneous catalyst that allows for easier removal and greener chemistry.[3]

Conclusion and Future Outlook

This compound is a commercially available and highly effective building block for the synthesis of kinase inhibitors. Its utility is primarily derived from the strategically placed iodo group, which provides a reliable handle for modern cross-coupling chemistry, enabling the rapid and efficient assembly of complex bi-aryl and hetero-biaryl structures. As demonstrated by its role in the development of JAK inhibitors and other therapeutic agents, this intermediate allows chemists to access privileged pharmacophores that are central to modern drug design. The continued development of novel cross-coupling methodologies will only expand the synthetic possibilities originating from this versatile and valuable starting material.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Amino-5-iodonicotinonitrile in Medicinal Chemistry

This compound is a highly versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds, particularly those with significant potential in drug discovery and development. Its structure incorporates several key features that make it an attractive starting material for medicinal chemists. The pyridine core is a common motif in many biologically active molecules. The amino group at the 6-position and the cyano group at the 3-position are poised for cyclization reactions to form fused heterocyclic systems. The iodo group at the 5-position provides a reactive handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, with a focus on palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.

Part 1: Functionalization of the 5-Position via Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent at the 5-position of this compound is readily displaced through a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for creating a library of substituted aminonicotinonitriles, which can then be elaborated into more complex heterocyclic systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 5-aryl-6-aminonicotinonitriles. These biaryl structures are prevalent in many kinase inhibitors and other therapeutic agents.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. The choice of catalyst and ligand is crucial to balance reactivity and stability, and to prevent catalyst deactivation by the coordinating amino and cyano groups of the substrate.

  • Base: An appropriate base, typically potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid partner in the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DMF/H₂O100892
33-Pyridylboronic acidPd(PPh₃)₄ (4)K₃PO₄Toluene/H₂O951678

Yields are representative and may vary based on the specific substrate and reaction conditions.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Boronic_Acid Ar'B(OH)2 + Base Borate_Complex [Ar'B(OH)3]- Boronic_Acid->Borate_Complex Borate_Complex->Transmetalation Halide Ar-I

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is an effective method for forming C(sp)-C(sp²) bonds, leading to the synthesis of 5-alkynyl-6-aminonicotinonitriles.[1] These alkynyl-substituted pyridines are valuable intermediates for further transformations, including cyclization reactions to form various heterocyclic systems.[2]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction typically employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the hydrogen halide byproduct and often serves as the solvent.[1]

  • Reaction Conditions: The reaction is generally conducted under mild, anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).[4]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a degassed solvent mixture (e.g., THF/triethylamine, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere of argon or nitrogen.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine this compound, terminal alkyne, Pd catalyst, and CuI in a Schlenk flask. Inert Evacuate and backfill with Argon/Nitrogen. Setup->Inert Solvent Add degassed THF/Triethylamine. Inert->Solvent Stir Stir at room temperature or with gentle heating. Solvent->Stir Monitor Monitor by TLC/LC-MS. Stir->Monitor Filter Filter through Celite. Monitor->Filter Reaction Complete Concentrate Concentrate under reduced pressure. Filter->Concentrate Purify Purify by column chromatography. Concentrate->Purify Product Isolate 5-alkynyl-6-aminonicotinonitrile Purify->Product

Caption: A typical experimental workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of this compound, leading to the synthesis of 5,6-diaminonicotinonitrile derivatives.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine coupling partner.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq.) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After concentrating the solvent, purify the crude product by flash column chromatography.

Part 2: Synthesis of Fused Heterocyclic Systems

The substituted 6-aminonicotinonitrile derivatives synthesized in Part 1 are valuable precursors for the construction of fused heterocyclic systems with significant pharmacological relevance.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] Several synthetic strategies can be employed to construct the pyrido[2,3-d]pyrimidine scaffold from 6-amino-5-substituted-nicotinonitriles.

Strategy: Cyclization with One-Carbon Reagents

A common approach involves the reaction of a 2-amino-3-cyanopyridine derivative with a one-carbon electrophile, such as formamide or formic acid, which provides the C4a and N5 atoms of the pyrimidine ring.

Mechanism Insight: Thorpe-Ziegler Cyclization

The intramolecular cyclization of a dinitrile, known as the Thorpe-Ziegler reaction, is a key transformation in the synthesis of certain fused pyridine systems.[10] While not directly applicable in a single step from this compound, the principle of intramolecular nitrile addition is relevant to the cyclization of appropriately functionalized precursors.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-4-amine

  • Starting Material: Begin with a 6-amino-5-substituted-nicotinonitrile (e.g., 6-amino-5-phenylnicotinonitrile from the Suzuki coupling).

  • Reaction: Heat the starting material in an excess of formamide at 150-180 °C for several hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product will often precipitate and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Mandatory Visualization: Pyrido[2,3-d]pyrimidine Synthesis

Pyrido_pyrimidine_Synthesis start 6-Amino-5-substituted-nicotinonitrile R = Aryl, Alkynyl, Amino reagent {Formamide (HCONH₂) | Heat} start->reagent Intramolecular Cyclization product Substituted Pyrido[2,3-d]pyrimidin-4-amine reagent->product

Caption: General scheme for the synthesis of Pyrido[2,3-d]pyrimidines.

Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another privileged heterocyclic system found in numerous biologically active compounds, including kinase inhibitors and agents targeting neurodegenerative diseases.[11]

Strategy: Annulation of a Pyrazole Ring onto the Pyridine Core

One of the most common strategies for the synthesis of pyrazolo[3,4-b]pyridines involves the construction of the pyrazole ring onto a pre-existing pyridine.[9] This can be achieved by reacting a 2,3-difunctionalized pyridine with a hydrazine derivative.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine

  • Starting Material: A 6-amino-5-acylnicotinonitrile, which can be prepared from this compound via a Negishi or Stille coupling with an acyl-metal species.

  • Reaction: Reflux the 6-amino-5-acylnicotinonitrile with hydrazine hydrate in a solvent such as ethanol or acetic acid.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can often be precipitated by the addition of water.

  • Purification: Purify the product by recrystallization or column chromatography.

Mandatory Visualization: Pyrazolo[3,4-b]pyridine Synthesis

Pyrazolo_pyridine_Synthesis start 6-Amino-5-acylnicotinonitrile reagent {Hydrazine Hydrate (N₂H₄·H₂O) | Heat} start->reagent Condensation and Cyclization product Substituted Pyrazolo[3,4-b]pyridine reagent->product

Caption: General scheme for the synthesis of Pyrazolo[3,4-b]pyridines.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a diverse range of medicinally important heterocyclic compounds. The strategic application of palladium-catalyzed cross-coupling reactions allows for the facile introduction of various substituents at the 5-position, creating a library of functionalized intermediates. These intermediates can then be efficiently transformed into fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines through well-established cyclization strategies. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this valuable building block in their quest for novel therapeutic agents.

References

The Strategic Application of 6-Amino-5-iodonicotinonitrile in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position, forming the core of numerous approved therapeutic agents.[1][2] Within this class of compounds, 6-Amino-5-iodonicotinonitrile has emerged as a highly valuable and versatile building block, particularly in the synthesis of kinase inhibitors. Its strategic arrangement of a nucleophilic amino group, an electrophilic nitrile, and a readily functionalizable iodine atom provides a trifecta of reactivity, enabling the construction of complex molecular frameworks with remarkable efficiency. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the multifaceted applications of this compound in medicinal chemistry. We will delve into the causality behind its experimental utility, provide detailed, field-proven protocols, and explore its role in the synthesis of clinically relevant molecules.

Core Applications in Medicinal Chemistry: A Gateway to Privileged Scaffolds

The primary application of this compound lies in its role as a precursor to fused heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold. This bicyclic structure is a cornerstone in the design of a multitude of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are frequently dysregulated in cancer.[3][4]

The iodine atom at the 5-position is the linchpin of this scaffold's utility, serving as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has proven to be an exceptionally robust and widely adopted method for forging new carbon-carbon bonds at this position.[5][6] This allows for the strategic installation of various aryl and heteroaryl moieties, which can be tailored to interact with specific residues within the ATP-binding pocket of target kinases, thereby modulating potency and selectivity.

Simultaneously, the 6-amino and 3-cyano groups are primed for cyclization reactions, typically with a suitable one-carbon synthon, to construct the pyrimidine ring of the pyrido[2,3-d]pyrimidine core. This dual reactivity makes this compound a powerful intermediate for convergent synthetic strategies, enabling the rapid assembly of complex drug candidates.

Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the workhorse reaction for the functionalization of this compound. This palladium-catalyzed reaction between the iodo-substituted pyridine and an organoboron reagent (typically a boronic acid or its ester) offers high functional group tolerance, mild reaction conditions, and generally excellent yields.[5][6]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results and can be adapted based on the specific substrates being used.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at 85-95 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-aminonicotinonitrile derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings of iodoarenes. Its ready availability and stability make it a good first choice. Other palladium sources and ligands can be screened for optimization.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: The use of a mixed solvent system like dioxane/water is common. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Degassing the solvents is essential to remove dissolved oxygen.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901685-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901880-90
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)1001275-85

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.

Application in the Synthesis of Kinase Inhibitors: Building the Pyrido[2,3-d]pyrimidine Core

Following the successful Suzuki-Miyaura coupling, the resulting 5-aryl-6-aminonicotinonitrile is a key intermediate for the construction of the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through a condensation reaction with a one-carbon electrophile, such as formamide or a derivative thereof, which provides the remaining carbon and nitrogen atoms to form the pyrimidine ring.

Protocol 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Scaffold

This protocol outlines a general procedure for the cyclization of a 5-aryl-6-aminonicotinonitrile to form the corresponding pyrido[2,3-d]pyrimidin-4-amine.

Materials:

  • 5-Aryl-6-aminonicotinonitrile (from Protocol 1)

  • Formamide

  • High-boiling point solvent (e.g., N,N-dimethylformamide, DMF)

  • Reaction vessel with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aryl-6-aminonicotinonitrile in an excess of formamide or a high-boiling point solvent like DMF containing formamide.

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain it at reflux. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the mixture can be poured into water to induce precipitation.

  • Purification: The crude product is collected by filtration, washed with water, and then a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any remaining impurities. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Formamide: Serves as both a reactant (providing the C2 and N3 atoms of the pyrimidine ring) and a solvent in some cases.

  • High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for the intramolecular condensation and ring closure.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Pyrido[2,3-d]pyrimidine Formation cluster_2 Further Functionalization A This compound C Pd(PPh3)4, Base Dioxane/H2O, Heat A->C B Arylboronic Acid B->C D 5-Aryl-6-aminonicotinonitrile C->D C-C Bond Formation E 5-Aryl-6-aminonicotinonitrile F Formamide, Heat E->F G Pyrido[2,3-d]pyrimidin-4-amine Derivative F->G Cyclization H Pyrido[2,3-d]pyrimidin-4-amine Derivative I Medicinal Chemistry Modifications H->I J Kinase Inhibitor Candidate I->J SAR Exploration

Caption: Synthetic workflow from this compound to a kinase inhibitor candidate.

Signaling Pathways and Therapeutic Targets

The pyrido[2,3-d]pyrimidine derivatives synthesized from this compound have shown significant activity against a range of protein kinases. A prominent example is the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][4] These kinases are key components of the cell cycle machinery, and their aberrant activation is a hallmark of many cancers, particularly hormone receptor-positive breast cancer.

Caption: Inhibition of the CDK4/6 pathway by pyrido[2,3-d]pyrimidine derivatives.

By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its association with the E2F transcription factor. This complex prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and the inhibition of tumor cell proliferation. The successful clinical development of CDK4/6 inhibitors like Palbociclib, which features a pyrido[2,3-d]pyrimidine core, underscores the therapeutic potential of this scaffold and, by extension, the importance of this compound as a key starting material.[7][8]

Conclusion: A Cornerstone for Future Drug Discovery

This compound has firmly established itself as a cornerstone in the medicinal chemist's toolbox. Its inherent reactivity and strategic placement of functional groups provide an efficient and modular entry point to the synthesis of complex, biologically active molecules. The ability to readily generate diverse libraries of pyrido[2,3-d]pyrimidine derivatives through robust synthetic methodologies like the Suzuki-Miyaura coupling has accelerated the discovery and development of potent and selective kinase inhibitors. As the demand for novel and effective targeted therapies continues to grow, the strategic application of this compound is poised to play an increasingly significant role in shaping the future of medicinal chemistry and drug discovery.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 6-Amino-5-iodonicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 6-Amino-5-iodonicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the strategic considerations behind the synthetic route, focusing on a robust electrophilic iodination of the readily available 6-aminonicotinonitrile precursor. Furthermore, this note outlines the subsequent derivatization of the iodo-scaffold via Suzuki-Miyaura cross-coupling, demonstrating its utility as a versatile intermediate for generating compound libraries. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-rationalized methodology for accessing this important class of molecules.

Introduction: The Significance of the 6-Aminonicotinonitrile Scaffold

The pyridine ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Specifically, functionalized 6-aminonicotinonitrile derivatives serve as crucial intermediates in the synthesis of complex heterocyclic systems, including pyrazolo[3,4-b]pyridines and other fused-ring structures that exhibit a wide range of therapeutic activities. The introduction of an iodine atom at the C5 position provides a critical synthetic handle. The carbon-iodine bond is highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of the chemical space around the core scaffold. This strategic iodination is therefore a gateway to novel compound libraries for drug discovery programs.

Overall Synthetic Strategy

The synthesis is approached in two main stages: the initial preparation of the core intermediate, this compound, followed by its diversification.

  • Stage 1: Electrophilic Iodination. The primary transformation involves the direct iodination of 6-aminonicotinonitrile. The electron-donating amino group at the C6 position activates the pyridine ring towards electrophilic aromatic substitution, directing the incoming electrophile to the ortho (C5) and para (C3) positions. Steric hindrance from the nitrile group at C3 and the inherent reactivity of the C5 position favor regioselective iodination at the desired location.

  • Stage 2: Derivatization via Cross-Coupling. The synthesized this compound is then used as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents at the C5 position.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A 6-Aminonicotinonitrile (Starting Material) B This compound (Key Intermediate) A->B Electrophilic Iodination (e.g., NIS, DMF) D 6-Amino-5-aryl- nicotinonitrile Derivative B->D Suzuki-Miyaura Coupling (Pd Catalyst, Base) C Aryl/Heteroaryl Boronic Acid C->D

Figure 1: Overall workflow for the synthesis of this compound derivatives.

Part I: Protocol for Synthesis of this compound

This protocol details the direct C-H iodination of 6-aminonicotinonitrile. The method of choice utilizes N-Iodosuccinimide (NIS) as the iodine source, which is a mild and effective electrophilic iodinating agent for activated aromatic and heteroaromatic systems.[3] Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the starting material, although other solvents like acetonitrile or DMF can also be effective.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.SupplierNotes
6-AminonicotinonitrileC₆H₅N₃119.12-CommercialStarting material
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98-CommercialRecrystallize if impure
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercialDry over CaH₂ if needed
Sodium thiosulfateNa₂S₂O₃158.1110% (w/v) aq.CommercialFor quenching
Saturated NaCl solution--SaturatedLab preparedBrine
Anhydrous MgSO₄ / Na₂SO₄---CommercialDrying agent
Silica GelSiO₂-60 Å, 230-400 meshCommercialFor column chromatography
Ethyl AcetateC₄H₈O₂88.11HPLC GradeCommercialEluent
HexanesC₆H₁₄86.18HPLC GradeCommercialEluent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminonicotinonitrile (1.19 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of NIS: In a single portion, add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv.) to the solution.

    • Causality Note: A slight excess of NIS (1.05-1.1 equiv.) is used to ensure complete consumption of the starting material. Using a large excess can lead to the formation of di-iodinated byproducts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 20-25 °C). Protect the flask from light by wrapping it in aluminum foil, as NIS and the product can be light-sensitive. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed as indicated by TLC, cool the reaction mixture in an ice bath. Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate solution to consume any unreacted NIS. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 10% sodium thiosulfate solution, 20 mL of water, and finally 20 mL of saturated NaCl (brine) solution.

    • Causality Note: The washes remove the succinimide byproduct and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum. The expected product, this compound, should be obtained as a pale yellow or off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mechanistic Insight: Electrophilic Aromatic Substitution

The iodination proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The amino group at C6 strongly activates the ring, and its lone pair of electrons stabilizes the cationic intermediate (sigma complex) formed during the attack.

Figure 2: Simplified mechanism of electrophilic iodination.

Part II: Protocol for Derivatization via Suzuki-Miyaura Coupling

This section provides a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds.[4]

Materials and Reagents
Reagent/MaterialNotes
This compoundSynthesized in Part I
Arylboronic Acid(e.g., Phenylboronic acid, 1.2 equiv.)
Pd(PPh₃)₄ (Tetrakis)Palladium catalyst (0.05 equiv.)
Sodium Carbonate (Na₂CO₃)Base (2.0 M aqueous solution, 3.0 equiv.)
1,4-DioxaneSolvent, degassed
TolueneSolvent, degassed
Ethyl AcetateFor extraction
WaterFor work-up
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (245 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed toluene (5 mL) via syringe.

  • Base Addition: Add 2.0 M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol, 3.0 equiv.).

    • Causality Note: The base is crucial for the transmetalation step in the catalytic cycle. The solvent mixture helps to dissolve both the organic and inorganic components.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (typically with an ethyl acetate/hexanes eluent system) to yield the desired 5-aryl derivative.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in iodination Incomplete reaction; impure NIS.Increase reaction time. Check NIS purity and recrystallize if necessary. Consider a more polar solvent like Acetonitrile.
Formation of di-iodinated product Excess NIS; reaction too warm.Use no more than 1.05-1.1 equivalents of NIS. Run the reaction at 0 °C to room temperature.
No reaction in Suzuki coupling Inactive catalyst; insufficient base; wet/non-degassed solvents.Use fresh palladium catalyst. Ensure base is fully dissolved and in sufficient excess. Use properly dried and degassed solvents.
Low yield in Suzuki coupling Decomposition of boronic acid; competing homocoupling.Add the boronic acid in portions. Ensure the inert atmosphere is maintained throughout the reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This guide provides a detailed protocol and in-depth scientific rationale for performing a Buchwald-Hartwig amination on 6-amino-5-iodonicotinonitrile, a challenging yet valuable building block in medicinal chemistry. The presence of multiple functional groups—a pyridine ring, a free amino group, a nitrile, and an iodo leaving group—necessitates a carefully considered approach to achieve high yields and purity.

The Strategic Importance of 2,3-Diaminopyridine Scaffolds

Substituted 2,3-diaminopyridines are privileged scaffolds in drug discovery, forming the core of numerous biologically active molecules. The ability to selectively introduce a diverse range of amino substituents at the 5-position of the this compound core via C-N coupling opens a direct and modular route to novel compound libraries for screening and lead optimization.

Challenges and Mechanistic Considerations

The Buchwald-Hartwig amination of this compound presents a unique set of challenges that must be addressed through careful selection of reaction parameters:

  • Substrate Complexity: The substrate contains a basic amino group and a pyridine nitrogen, which can potentially coordinate to and inhibit the palladium catalyst.[6]

  • Electron-Deficient Heterocycle: The electron-withdrawing nature of the nitrile group and the pyridine ring can influence the reactivity of the C-I bond.[7]

  • Potential for Side Reactions: The presence of the primary amino group could lead to self-coupling or other undesired side reactions.

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0) species.[1][8][9] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) intermediate.[10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired aminated product and regenerating the active Pd(0) catalyst.[10]

Visualizing the Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-I Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive Elimination Precursor Amine_Coordination->Reductive_Elimination - HX Reductive_Elimination->Pd(0)L Product (Ar-NR2) Product Desired Product Reductive_Elimination->Product ArI This compound ArI->Oxidative_Addition Amine Amine (R2NH) Amine->Amine_Coordination caption Figure 1: Generalized Buchwald-Hartwig catalytic cycle.

Caption: Figure 1: Generalized Buchwald-Hartwig catalytic cycle.

Optimizing Reaction Parameters: A Guided Approach

Successful amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions.

Palladium Precatalyst

While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, the use of well-defined, air-stable precatalysts is highly recommended for reproducibility and improved activity, especially with challenging substrates.[7] Modern G3 and G4 precatalysts, which feature a biaryl phosphine ligand bound to palladium, are designed for efficient generation of the active monoligated Pd(0) species.

Ligand Selection

The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired elementary steps of the catalytic cycle, and preventing catalyst deactivation. For electron-deficient heteroaryl halides and substrates with potentially coordinating groups, bulky, electron-rich biaryl phosphine ligands are often the most effective.[4][7]

  • XPhos: A highly versatile and effective ligand for a broad range of C-N couplings, including those involving heteroaryl chlorides.[6]

  • BrettPhos: Known to promote the amination of aryl mesylates and the selective monoarylation of primary amines.[6] Its steric bulk can be advantageous for this substrate.

  • Josiphos-type ligands: These have shown efficacy in the coupling of heteroaryl chlorides with primary nitrogen nucleophiles.[6]

  • Xantphos: A bidentate ligand that can be effective in preventing catalyst inhibition by basic heterocycles.[11][12]

Base Selection

The base plays a crucial role in deprotonating the amine nucleophile to form the active palladium-amido intermediate. A strong, non-nucleophilic base is typically required.

  • Sodium tert-butoxide (NaOtBu): A commonly used strong base that is effective in many Buchwald-Hartwig reactions.[7][11]

  • Potassium tert-butoxide (KOtBu): Another strong base that can be used interchangeably with NaOtBu.

  • Cesium Carbonate (Cs₂CO₃): A milder base that can be advantageous when dealing with base-sensitive functional groups.[9][13] Given the presence of the nitrile and amino groups, Cs₂CO₃ is a good starting point for optimization.

  • Potassium Phosphate (K₃PO₄): Another weaker base that can be effective, particularly with functionalized anilines.[14]

Solvent Choice

Anhydrous, degassed, aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions.

  • Toluene: A standard solvent for Buchwald-Hartwig aminations, offering a good balance of polarity and boiling point.

  • Dioxane: Another common solvent, though its higher boiling point may be necessary for less reactive coupling partners.[11][13]

  • tert-Butanol (t-BuOH): Can be an effective solvent, sometimes used in combination with other solvents.[10]

Recommended Starting Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine. Optimization may be required depending on the specific amine used.

Reagents and Equipment
  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Amine - Base - Catalyst/Ligand Vessel Prepare Reaction Vessel (Oven-dried Schlenk tube) Reagents->Vessel Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temp (e.g., 100-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify caption Figure 2: Step-by-step experimental workflow.

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol), the chosen amine (1.2 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), and the ligand (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum or cap. If not in a glovebox, evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Data Summary and Optimization

The following table provides a starting point for reaction conditions and suggests parameters for optimization.

ParameterRecommended Starting ConditionOptimization VariablesRationale for Optimization
Pd Precatalyst XPhos Pd G3 (2 mol%)BrettPhos Pd G4, other G3/G4 precatalystsDifferent precatalysts can offer varying stability and activity.[7]
Ligand XPhos (4 mol%)BrettPhos, RuPhos, XantphosBulky, electron-rich ligands are often superior for challenging substrates.[4][6]
Base Cs₂CO₃ (2.0 equiv)NaOtBu, KOtBu, K₃PO₄Stronger bases may be required for less nucleophilic amines.[9][11]
Solvent TolueneDioxane, t-BuOHSolvent polarity and boiling point can significantly impact reaction rates.[11][13]
Temperature 100-110 °C80-120 °CHigher temperatures may be needed for less reactive amines, but can also lead to decomposition.

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a stronger base (e.g., NaOtBu), or using a more active ligand system (e.g., BrettPhos).[7] Ensure the reaction is strictly under an inert atmosphere as oxygen can deactivate the catalyst.

  • Side Product Formation: If significant side products are observed, try a milder base (if starting with a strong one) or a lower reaction temperature. Bidentate ligands like Xantphos may sometimes reduce side reactions.[11]

  • Catalyst Inhibition: The free amino group on the starting material or product could inhibit the catalyst. Using a slightly higher catalyst and ligand loading (e.g., 3-5 mol% Pd) may be beneficial.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of novel 5,6-diaminonicotinonitrile derivatives. Success with this challenging substrate requires a rational approach to the selection of the palladium catalyst, ligand, base, and solvent. By leveraging modern, sterically hindered biaryl phosphine ligands and well-defined precatalysts under carefully controlled inert conditions, researchers can efficiently access a wide array of valuable compounds for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for further exploration and optimization.

References

The Versatile Virtuoso: 6-Amino-5-iodonicotinonitrile as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 6-Amino-5-iodonicotinonitrile has emerged as a particularly valuable and versatile scaffold, especially in the realms of medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilic amino group, a reactive iodo substituent amenable to a host of cross-coupling reactions, and a cyano group that can be further elaborated—positions it as a powerful linchpin for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Advantage of this compound

The utility of this compound stems from the orthogonal reactivity of its functional groups. The electron-donating amino group and the electron-withdrawing cyano group modulate the electronic properties of the pyridine ring, influencing its reactivity in various transformations. The carbon-iodine bond is a key handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This strategic arrangement of functional groups allows for a stepwise and controlled elaboration of the molecular framework, making it an ideal starting material for the synthesis of substituted pyridines and fused heterocyclic systems.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The iodo group at the 5-position of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular scaffolds from simple precursors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[1] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Suzuki_Miyaura_Coupling cluster_0 Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent Heat Start->Reaction 1. Reaction Setup Workup Aqueous Workup & Extraction Reaction->Workup 2. Quenching Purification Column Chromatography Workup->Purification 3. Isolation Product 5-Aryl-6-aminonicotinonitrile Purification->Product 4. Final Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of the inert gas.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-amino-5-phenylnicotinonitrile as a solid.

Expected Outcome: The reaction typically provides the desired product in good to excellent yields (70-90%), depending on the purity of the starting materials and the efficiency of the reaction setup.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A versatile and commonly used Pd(0) catalyst for Suzuki couplings.
Base K₂CO₃A moderately strong base sufficient to facilitate the transmetalation step.
Solvent 1,4-Dioxane/WaterA common solvent mixture that aids in the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in extending the carbon framework of this compound, providing access to precursors for more complex heterocyclic systems and functional materials.

The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper.[4] The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Coupling cluster_1 Sonogashira Coupling General Scheme Reactants This compound + Terminal Alkyne Catalysts Pd Catalyst Cu(I) Co-catalyst Base Reactants->Catalysts Reaction Conditions Product 5-Alkynyl-6-aminonicotinonitrile Catalysts->Product

Caption: General scheme for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a dry Schlenk tube, add this compound (245 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Evacuate the tube and backfill with an inert gas. Repeat this three times.

  • Add anhydrous DMF (5 mL) and anhydrous triethylamine (279 μL, 2.0 mmol) via syringe.

  • Add phenylacetylene (132 μL, 1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8 hours or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield the desired product.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIA classic and effective catalyst system for Sonogashira couplings.
Base TriethylamineActs as both a base and a solvent, crucial for the catalytic cycle.
Solvent DMFA polar aprotic solvent that helps to dissolve the reactants and catalysts.
Temperature Room TemperatureThe high reactivity of the iodo-substituent allows for mild reaction conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[5][6] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the 6-aminonicotinonitrile core.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[7] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction.[8]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add this compound (245 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and Xantphos (23 mg, 0.04 mmol) to a dry Schlenk tube.

  • Add tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol).

  • Remove the tube from the glovebox and add anhydrous toluene (5 mL) and aniline (110 μL, 1.2 mmol) under an inert atmosphere.

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to give the desired 6-amino-5-(phenylamino)nicotinonitrile.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA highly effective catalyst system for the amination of aryl halides, particularly with less nucleophilic amines like aniline.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent TolueneA non-polar solvent suitable for high-temperature reactions.
Temperature 100 °CNecessary to overcome the activation barrier for the oxidative addition and reductive elimination steps.

Application II: Synthesis of Fused Heterocyclic Systems - Pyrazolo[3,4-b]pyridines

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. This scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, including kinase inhibitors.[9][10]

A common strategy involves an initial cross-coupling reaction on the iodo-position, followed by a cyclization reaction involving the amino and cyano groups. For instance, a Sonogashira coupling followed by a base- or acid-catalyzed cyclization can lead to the formation of the pyrazolo[3,4-b]pyridine core.

Pyrazolo_Pyridine_Synthesis cluster_2 Pyrazolo[3,4-b]pyridine Synthesis Start This compound Step1 Sonogashira Coupling (e.g., with TMS-acetylene) Start->Step1 Intermediate 6-Amino-5-alkynylnicotinonitrile Step1->Intermediate Step2 Cyclization (e.g., with Hydrazine) Intermediate->Step2 Product Pyrazolo[3,4-b]pyridine Derivative Step2->Product

Caption: A potential synthetic route to pyrazolo[3,4-b]pyridines from this compound.

Application III: A Gateway to Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this compound, is a common core in many kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the pyrazolo[3,4-b]pyridine core through the judicious use of cross-coupling reactions on the this compound starting material makes it a highly attractive platform for the discovery of new and potent kinase inhibitors.

Conclusion

This compound is a testament to the power of strategic molecular design. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed herein represent just a fraction of its synthetic potential. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of such versatile building blocks will undoubtedly continue to rise, making this compound a valuable tool in the arsenal of the modern synthetic chemist.

References

Application Notes and Protocols for the Quantification of 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 6-Amino-5-iodonicotinonitrile

This compound is a substituted pyridine derivative of increasing interest in pharmaceutical and chemical synthesis. Its unique structure, featuring an amino group, a nitrile moiety, and an iodine atom, makes it a versatile building block. Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining purity of final products, and conducting pharmacokinetic studies.

This comprehensive guide provides a detailed framework for the development and implementation of robust analytical methods for the quantification of this compound. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, offering not just procedural steps, but the scientific rationale behind the methodological choices.

Physicochemical Properties and Analytical Considerations

Understanding the inherent properties of this compound is the foundation for developing effective analytical methods.

PropertyValue/InformationAnalytical Implication
CAS Number 1187322-51-5Unique identifier for database searches and regulatory documentation.
Molecular Formula C₆H₄IN₃Provides the basis for calculating molecular weight.
Molecular Weight 245.02 g/mol [1]Essential for preparing standard solutions of known concentration.
Appearance White powder[2]The physical state informs on appropriate sample handling and dissolution.
Purity Typically >97%[1][2]The presence of impurities necessitates the use of selective analytical methods.
Storage 2-8°C, in a dark, inert atmosphere[1][2]Suggests potential sensitivity to light, temperature, and oxidation, which must be considered during sample preparation and analysis to prevent degradation.

The presence of the amino group makes the compound amenable to derivatization, a technique often employed to enhance detectability in both HPLC and GC-MS.[3][4] The aromatic pyridine ring and the nitrile group are chromophores that will exhibit absorbance in the UV region, making UV-Vis spectroscopy a viable quantification method.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject into HPLC System filter->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: HPLC method development workflow for this compound.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Preparation of Sample Solutions:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Formic AcidProvides a polar mobile phase for reversed-phase chromatography. The acid improves peak shape for basic compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier for eluting the analyte from the C18 column.
Gradient Elution 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.A gradient is recommended for method development to ensure elution of the analyte and any impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength Scan from 200-400 nm with a DAD. Select the wavelength of maximum absorbance for quantification.The pyridine ring and nitrile group are expected to have strong UV absorbance. A DAD allows for the determination of the optimal wavelength.

6. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

Direct GC-MS analysis of this compound is challenging due to its low volatility and potential for thermal degradation.[5] Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[4][6]

Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in Anhydrous Solvent prep_start->dissolve derivatize Derivatization (e.g., Silylation) dissolve->derivatize extract Liquid-Liquid Extraction derivatize->extract injection Inject into GC-MS System extract->injection separation Separation on Capillary Column injection->separation detection Mass Spectrometry Detection separation->detection tic Obtain Total Ion Chromatogram detection->tic sim Selected Ion Monitoring (SIM) tic->sim quantification Quantify using Internal Standard sim->quantification

Caption: GC-MS method development workflow for this compound.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Anhydrous pyridine or other suitable aprotic solvent

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Organic extraction solvent (e.g., Hexane, Ethyl Acetate)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Derivatization Procedure:

  • In a sealed vial, dissolve a known amount of the standard or sample in anhydrous pyridine.

  • Add an excess of the derivatizing agent (e.g., BSTFA + 1% TMCS).

  • Heat the mixture at a specific temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization of the amino group.

  • After cooling, the derivatized sample can be directly injected or subjected to a liquid-liquid extraction for cleanup.

4. GC-MS Conditions (Starting Point):

ParameterRecommended SettingRationale
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessThe choice depends on the analyte concentration. Splitless mode is for trace analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas for optimal chromatographic performance.
Oven Temperature Program Initial temp: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.A temperature program is essential for separating the analyte from the solvent and any impurities.
MS Transfer Line Temp 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Scan Range 50-500 m/zA wide scan range to capture the molecular ion and characteristic fragment ions of the derivatized analyte.

5. Data Analysis and Quantification:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Select a few characteristic and abundant ions for both the analyte and the internal standard.

  • Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

UV-Vis Spectroscopy: A Rapid Screening Tool

UV-Vis spectroscopy offers a simple and rapid method for the quantification of this compound in solutions with a relatively clean matrix. This technique is based on the principle that the analyte absorbs light at a specific wavelength.

Workflow for UV-Vis Spectroscopic Quantification

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in a UV-transparent Solvent prep_start->dissolve dilute Dilute to fall within Linear Range dissolve->dilute scan Scan UV Spectrum (200-400 nm) dilute->scan lambda_max Determine λmax scan->lambda_max measure_abs Measure Absorbance at λmax lambda_max->measure_abs calibration Generate Calibration Curve measure_abs->calibration quantification Calculate Concentration using Beer-Lambert Law calibration->quantification

Caption: UV-Vis spectroscopic quantification workflow for this compound.

Detailed UV-Vis Protocol

1. Materials and Reagents:

  • This compound reference standard

  • UV-transparent solvent (e.g., Methanol, Ethanol, Acetonitrile)

2. Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

3. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of the reference standard in the chosen solvent.

  • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) against a solvent blank.

  • The wavelength at which the maximum absorbance is observed is the λmax.

4. Preparation of Calibration Curve:

  • Prepare a series of standard solutions of known concentrations in the chosen solvent.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin.

5. Sample Analysis:

  • Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Determine the concentration of this compound in the sample by referring to the calibration curve or using the Beer-Lambert law equation derived from the linear regression of the curve.

Method Validation: Ensuring Trustworthy Results

Once a suitable analytical method is developed, it must be validated to ensure its reliability and accuracy for the intended purpose. The following parameters should be assessed according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of this compound can be effectively achieved through the strategic application of modern analytical techniques. While HPLC offers a robust and versatile platform for separation and quantification, GC-MS provides high sensitivity and specificity after appropriate derivatization. For rapid screening and analysis in simple matrices, UV-Vis spectroscopy is a valuable tool. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Adherence to rigorous method development and validation principles is essential for generating accurate and reliable data in research, development, and quality control settings.

References

Application Note: A Scalable and Efficient Synthesis of 6-Amino-5-iodonicotinonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details a robust and scalable protocol for the synthesis of 6-Amino-5-iodonicotinonitrile, a key building block in modern medicinal chemistry. The presented methodology focuses on the direct electrophilic iodination of the readily available 6-aminonicotinonitrile using N-iodosuccinimide (NIS) in the presence of sulfuric acid. This application note provides a step-by-step protocol suitable for large-scale production, discusses the underlying reaction mechanism, outlines critical safety considerations, and presents methods for purification and characterization. The content is designed for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology industries.

Introduction: The Significance of this compound in Drug Discovery

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. The introduction of an iodine atom, as in this compound, provides a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile elaboration of the pyridine core, enabling the rapid generation of diverse compound libraries for lead optimization. Specifically, the 6-aminopyridine-5-carbonitrile moiety is a key structural feature in various kinase inhibitors and other targeted therapeutics. The large-scale availability of high-purity this compound is therefore a critical enabler for advancing drug discovery programs.

This application note addresses the need for a reliable and scalable synthesis of this important intermediate. The chosen synthetic strategy, electrophilic iodination with N-iodosuccinimide, offers several advantages for large-scale production, including operational simplicity, high regioselectivity, and the use of readily available and cost-effective reagents.

Synthetic Methodology: Electrophilic Iodination of 6-Aminonicotinonitrile

The synthesis of this compound is achieved through the direct iodination of 6-aminonicotinonitrile. The amino group at the 6-position is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of the pyridine ring, the 5-position is electronically favored for electrophilic attack.

The Iodinating Agent: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine.[1] In the presence of a strong acid, such as sulfuric acid, the electrophilicity of the iodine atom in NIS is significantly enhanced.[2] The acid protonates the carbonyl oxygen of NIS, which increases the polarization of the N-I bond, generating a more potent iodinating species.[3] This activation is crucial for the successful iodination of even moderately activated aromatic systems on a large scale.

Reaction Mechanism

The mechanism of the iodination of 6-aminonicotinonitrile with NIS in sulfuric acid proceeds through a standard electrophilic aromatic substitution pathway.

Reaction_Mechanism cluster_activation Activation of NIS cluster_iodination Electrophilic Attack and Aromatization NIS NIS activated_NIS Activated NIS [I+] NIS->activated_NIS + H+ H2SO4 H2SO4 substrate 6-Aminonicotinonitrile intermediate Sigma Complex substrate->intermediate + Activated NIS product This compound intermediate->product - H+

Figure 1: Proposed mechanism for the iodination of 6-aminonicotinonitrile.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of this compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
6-Aminonicotinonitrile119.12100.0 g0.839Starting material
N-Iodosuccinimide (NIS)224.99197.8 g0.8791.05 equivalents
Sulfuric Acid (98%)98.08500 mL-Reagent and solvent
Deionized Water18.02As needed-For work-up
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Saturated Sodium Thiosulfate Solution-As needed-To quench excess iodine
Isopropanol60.10As needed-For recrystallization

Experimental Procedure

Experimental_Workflow start Start step1 Dissolve 6-Aminonicotinonitrile in H2SO4 at 0-5 °C start->step1 step2 Portion-wise addition of NIS at 0-5 °C step1->step2 step3 Reaction monitoring by TLC/HPLC step2->step3 step4 Quench reaction mixture on ice step3->step4 step5 Neutralize with saturated NaHCO3 solution step4->step5 step6 Filter the crude product step5->step6 step7 Wash with water and Na2S2O3 solution step6->step7 step8 Recrystallize from isopropanol step7->step8 step9 Dry the final product under vacuum step8->step9 end End step9->end

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 500 mL of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly and carefully add 100.0 g (0.839 mol) of 6-aminonicotinonitrile to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C during the addition. Stir the resulting solution until all the solid has dissolved.

  • NIS Addition: Once a homogenous solution is obtained, begin the portion-wise addition of 197.8 g (0.879 mol, 1.05 eq.) of N-iodosuccinimide. Maintain the internal temperature between 0 and 5 °C throughout the addition. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature rise.

  • Reaction Monitoring: After the complete addition of NIS, stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Prepare a 5 L beaker containing 2 kg of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and should be performed with caution.

  • Neutralization and Precipitation: Slowly add saturated sodium bicarbonate solution to the acidic slurry until the pH reaches 7-8. The product will precipitate out as a solid.

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Subsequently, wash the solid with a small amount of cold saturated sodium thiosulfate solution to remove any residual iodine, followed by another wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization. Suspend the crude solid in a minimal amount of hot isopropanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization. Filter the purified crystals and wash with a small amount of cold isopropanol.

  • Drying: Dry the final product under vacuum at 50-60 °C to a constant weight.

Expected Yield and Purity

The expected yield of this compound is typically in the range of 80-90%. The purity of the final product, as determined by HPLC, should be >98%.

Safety Considerations

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • N-Iodosuccinimide: NIS is an oxidizing agent and can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and contact with skin.

  • Exothermic Reaction: The reaction of sulfuric acid with water and the addition of NIS are exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic and can cause splashing. Perform this step slowly and with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and halogenated waste streams should be handled separately.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and regiochemistry of the iodination.

  • ¹³C NMR: To further confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To compare with literature values.

Conclusion

This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound. The use of N-iodosuccinimide in sulfuric acid offers a practical and high-yielding method for the large-scale production of this valuable building block. By following the outlined procedures and safety precautions, researchers and process chemists can reliably produce high-purity this compound for applications in pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-5-iodonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and product purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of an iodine atom into the 6-aminonicotinonitrile backbone provides a reactive handle for further functionalization, often through cross-coupling reactions. However, the synthesis, primarily involving the electrophilic iodination of an electron-rich aminopyridine ring, can be fraught with challenges such as low yields, side product formation, and purification difficulties. This guide aims to provide practical solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and direct precursor for this synthesis is 6-aminonicotinonitrile, which is also known as 2-amino-5-cyanopyridine[1].

Q2: Which iodinating agents are most effective for this synthesis?

Several iodinating agents can be employed, each with its own advantages and disadvantages:

  • Iodine with a base: A traditional method, though it can sometimes lead to poor yields with certain pyridine derivatives[2].

  • Iodine with a metal salt: The use of mercuric acetate or silver trifluoroacetate can significantly facilitate the iodination and improve yields[1][2]. These salts likely act as halogen carriers, increasing the electrophilicity of the iodine.

  • N-Iodosuccinimide (NIS): A milder and easier-to-handle electrophilic iodinating agent compared to molecular iodine.

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly reactive and selective iodinating reagent that can be effective even for less activated aromatic compounds.

Q3: Why is my reaction yield consistently low?

Low yields in the synthesis of this compound can stem from several factors:

  • Insufficiently reactive iodinating agent: The choice of iodinating agent is crucial. For less reactive substrates, a more powerful reagent like DIH or the use of an activating metal salt may be necessary[2].

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time all play a critical role. Ensure these parameters are optimized for your specific protocol.

  • Decomposition of starting material or product: Aminopyridines can be sensitive to harsh reaction conditions.

  • Inefficient purification: Product loss during workup and purification can significantly impact the final yield.

Q4: I'm observing multiple spots on my TLC. What are the likely side products?

The formation of multiple products is a common issue. The likely side products include:

  • Di-iodinated products: The pyridine ring can be susceptible to over-iodination, leading to the formation of di-iodo species[2].

  • Isomers: Depending on the reaction conditions, iodination at other positions on the pyridine ring, though less likely, can occur.

  • Degradation products: Harsh reagents or prolonged reaction times can lead to the decomposition of the starting material or the desired product.

Q5: How can I effectively purify the final product?

Purification of this compound often requires more than simple filtration. Common purification strategies include:

  • Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical and may require some experimentation.

  • Washing with specific solutions: Washing the crude product with a solution of potassium iodide can help remove residual mercury salts if mercuric acetate was used[2]. A sodium thiosulfate wash can be used to quench and remove any remaining iodine.

  • Decolorizing charcoal: If your product is colored, treatment with activated charcoal can help remove colored impurities[2].

  • Column chromatography: For challenging separations, silica gel chromatography can be employed to isolate the pure product.

Q6: Are there any specific safety precautions I should be aware of?

Yes, several safety precautions should be taken:

  • Iodine: Solid iodine sublimes to produce a purple vapor that is irritating to the eyes and respiratory tract. Handle in a well-ventilated fume hood.

  • Mercuric acetate: This is a highly toxic compound. Avoid contact with skin and inhalation. All waste containing mercury must be disposed of according to institutional safety guidelines.

  • Solvents: Many organic solvents used in synthesis are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material
Possible CauseSuggested SolutionScientific Rationale
Inactive Iodinating Agent Verify the quality and age of your iodinating agent. If using iodine, ensure it has been stored properly to prevent sublimation. For reagents like NIS, check for decomposition.The electrophilicity of the iodinating agent is paramount for the reaction to proceed. Over time, these reagents can degrade, leading to a loss of reactivity.
Inappropriate Reaction Temperature Optimize the reaction temperature. Some iodination reactions require heating to proceed at a reasonable rate, while others may need to be run at lower temperatures to prevent side reactions.Reaction kinetics are highly dependent on temperature. An insufficient temperature may not provide the necessary activation energy, while an excessive temperature can lead to degradation.
Insufficient Pyridine Ring Activation Consider the addition of a Lewis acid or a metal salt like mercuric acetate or silver trifluoroacetate[1][2].These additives can coordinate to the pyridine nitrogen or act as halogen carriers, increasing the electrophilicity of the iodine and making the aromatic ring more susceptible to attack.
Problem: Formation of Multiple Products (Low Selectivity)
Possible CauseSuggested SolutionScientific Rationale
Over-Iodination Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0-1.1 equivalents. Consider adding the iodinating agent portion-wise to maintain a low concentration.The amino group is an activating group, making the pyridine ring electron-rich and susceptible to multiple iodinations. Controlling the amount of the electrophile is key to achieving mono-iodination.
Side Reactions with Functional Groups While the amino and nitrile groups are generally stable under common iodination conditions, highly reactive reagents could potentially lead to undesired side reactions. If suspected, consider using a milder iodinating agent like NIS.The choice of reagent can influence the chemoselectivity of the reaction. Milder reagents are less likely to react with other functional groups present in the molecule.
Problem: Difficulty in Product Isolation and Purification
Possible CauseSuggested SolutionScientific Rationale
Residual Metal Salts If using mercuric acetate, wash the reaction mixture or crude product thoroughly with an aqueous solution of potassium iodide[2].Potassium iodide forms a water-soluble complex with mercury salts, allowing for their efficient removal from the organic product.
Colored Impurities Treat a solution of the crude product with activated charcoal before recrystallization[2].Activated charcoal has a high surface area and can adsorb colored, often polymeric, impurities, leading to a purer, less colored final product.
Co-precipitation of Product and Starting Material Optimize the recrystallization solvent system. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. A solvent pair system may also be effective.The solubility profiles of the product and starting material are likely different. A well-chosen recrystallization solvent will allow for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.

Detailed Experimental Protocol: Iodination using Silver Trifluoroacetate

This protocol is adapted from a reported synthesis of this compound[1].

Materials:

  • 6-Aminonicotinonitrile (2-amino-5-cyanopyridine)

  • Silver trifluoroacetate (AgTFA)

  • Iodine (I₂)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add 6-aminonicotinonitrile (1.0 eq), silver trifluoroacetate (1.4 eq), and 1,2-dichloroethane.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Cool the reaction mixture slightly and then add iodine (1.4 eq) in one portion.

  • Heat the mixture back to reflux and continue stirring for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble material.

  • The filtrate can then be concentrated under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Visualizations

General Reaction Scheme

G 6-Aminonicotinonitrile 6-Aminonicotinonitrile This compound This compound 6-Aminonicotinonitrile->this compound Iodinating Agent (e.g., I₂, NIS, DIH) Solvent, Temp

Caption: General synthesis of this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (Iodinating Agent) start->check_reagents check_reagents->start Reagents Bad optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_temp->start No Improvement add_activator Consider Adding Activator (e.g., AgTFA) optimize_temp->add_activator Temp Optimized add_activator->start No Improvement improve_purification Review Purification Procedure add_activator->improve_purification Activator Added improve_purification->start No Improvement success Yield Improved improve_purification->success Purification Optimized

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6-Amino-5-iodonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this key chemical intermediate.

Introduction

This compound is a vital building block in the synthesis of various pharmaceutical compounds. Its preparation, typically through the electrophilic iodination of 6-aminonicotinonitrile, requires careful control of reaction parameters to maximize yield and purity while minimizing the formation of side products. This guide provides practical, experience-driven advice to navigate the common challenges encountered during this synthesis.

Troubleshooting Guide: Side Reactions & Purity Issues

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction is complete, but the yield of the desired product is low, and I observe a significant amount of unreacted starting material. What could be the cause?

Answer:

This issue, characterized by incomplete conversion, typically points to three main areas: insufficient activation of the iodinating agent, inadequate reaction time or temperature, or moisture contamination.

  • Insufficient Electrophile Generation: The direct iodination of 6-aminonicotinonitrile with molecular iodine (I₂) requires the presence of an activator to generate a more potent electrophilic iodine species. In the commonly employed method using silver trifluoroacetate (AgOTf), the silver salt coordinates with iodine, polarizing the I-I bond and facilitating the electrophilic attack on the electron-rich pyridine ring. If the silver salt is of poor quality or used in insufficient stoichiometric amounts, the generation of the active iodinating agent will be limited, leading to a sluggish and incomplete reaction.

  • Suboptimal Reaction Conditions: The iodination of heteroaromatic systems can be sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote the degradation of starting materials and products. The documented protocol suggests refluxing in 1,2-dichloroethane. If the reaction temperature is too low, the rate of reaction will be significantly slower, requiring extended reaction times. It is crucial to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Moisture Contamination: Anhydrous conditions are often beneficial for this type of reaction. Water can compete with the substrate for coordination to the silver salt and can also react with the activated iodine species, reducing its effectiveness. Ensure that all glassware is thoroughly dried and that the solvent is anhydrous.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly purchased or properly stored silver trifluoroacetate.

  • Optimize Stoichiometry: Ensure at least a stoichiometric amount of the silver salt relative to the starting material is used.

  • Monitor Reaction: Track the consumption of the starting material using TLC or HPLC. If the reaction stalls, a small additional portion of the activating agent and iodine can be added.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.

Question 2: I've isolated my product, but NMR analysis indicates the presence of a significant impurity with a similar structure. What is the likely side product and how can I avoid it?

Answer:

A common side reaction in the iodination of activated aromatic rings is di-iodination . The amino group in 6-aminonicotinonitrile is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. After the first iodine atom is introduced at the 5-position, the ring remains relatively activated, and a second iodination can occur, likely at the 3-position, to yield 3,5-diiodo-6-aminonicotinonitrile.

dot

Caption: Potential over-iodination side reaction.

Avoidance and Mitigation:

  • Control Stoichiometry: The most effective way to minimize di-iodination is to carefully control the stoichiometry of the iodinating agent. Using a slight excess of iodine is common to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition: Adding the iodine portion-wise or as a solution over a period can help maintain a low concentration of the active iodinating species, favoring mono-iodination.

  • Temperature Control: Running the reaction at the lower end of the effective temperature range can sometimes increase selectivity.

  • Purification: If di-iodination does occur, the di-iodinated product can often be separated from the mono-iodinated product by column chromatography on silica gel, as the two compounds will have different polarities.

Question 3: My final product appears to be contaminated with a more polar impurity, and I notice some gas evolution during the workup. What could be happening?

Answer:

This scenario suggests the possibility of hydrolysis of the nitrile group . The workup procedure often involves aqueous washes. If these washes are performed under acidic or basic conditions, or if the reaction mixture itself is acidic, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂).[1]

dot

This compound This compound 6-Amino-5-iodonicotinamide 6-Amino-5-iodonicotinamide This compound->6-Amino-5-iodonicotinamide Partial Hydrolysis 6-Amino-5-iodonicotinic acid 6-Amino-5-iodonicotinic acid 6-Amino-5-iodonicotinamide->6-Amino-5-iodonicotinic acid Full Hydrolysis

Caption: Potential hydrolysis of the nitrile group.

Preventative Measures:

  • Neutral Workup: Ensure that any aqueous washes during the workup are performed with neutral water or a saturated sodium chloride solution (brine). Avoid strongly acidic or basic conditions unless a specific purification step requires it.

  • Temperature Control during Workup: Perform extractions and washes at room temperature or below to minimize the rate of potential hydrolysis.

  • Prompt Extraction: Do not allow the product to remain in contact with aqueous layers for extended periods.

Question 4: I am considering a Sandmeyer-type reaction to synthesize this compound. What are the potential pitfalls and side reactions I should be aware of?

Answer:

While not the most commonly cited route for this specific molecule, a Sandmeyer reaction starting from a corresponding diamine precursor is a plausible alternative. The Sandmeyer reaction involves the conversion of an aromatic amino group to a diazonium salt, which is then displaced by a nucleophile (in this case, iodide).[2][3][4]

Potential Side Reactions in a Sandmeyer Synthesis:

  • Phenol Formation: Diazonium salts can react with water to form phenols, especially at elevated temperatures.[5][6][7][8] This would lead to the formation of 6-amino-5-hydroxynicotinonitrile as a significant byproduct.

  • Reduction (Deamination): The diazonium group can be replaced by a hydrogen atom, leading to the starting 6-aminonicotinonitrile.

  • Azo Coupling: The diazonium salt can act as an electrophile and react with another molecule of the starting amine or the product to form an azo compound, which are often highly colored impurities.

dot

Aryl Diazonium Salt Aryl Diazonium Salt Aryl Iodide Aryl Iodide Aryl Diazonium Salt->Aryl Iodide Sandmeyer Reaction (Desired) Phenol Phenol Aryl Diazonium Salt->Phenol Hydrolysis Deaminated Product Deaminated Product Aryl Diazonium Salt->Deaminated Product Reduction Azo Compound Azo Compound Aryl Diazonium Salt->Azo Compound Azo Coupling

Caption: Potential side reactions in a Sandmeyer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the iodination reaction?

A1: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The product, being more polar than the starting material due to the iodine atom, will have a lower Rf value. HPLC can also be used for more quantitative monitoring.

Q2: My isolated product is a pale yellow solid, is this expected?

A2: Yes, this compound is typically described as a light yellow to yellow solid. A significant deviation from this, such as a dark brown or black color, may indicate the presence of impurities, possibly from decomposition or residual iodine.

Q3: How should I purify the crude product?

A3: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel is a more effective method. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point for developing a separation method.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Iodine is corrosive and can cause stains. Handle it with care.

  • Silver compounds can be toxic and may stain skin and clothing.

  • 1,2-dichloroethane is a suspected carcinogen; handle with extreme caution and use appropriate containment measures.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported procedure and is provided as a guide. Optimization may be necessary based on your specific laboratory conditions and reagent quality.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
6-Aminonicotinonitrile119.1210.0 g0.084 mol
Silver Trifluoroacetate220.9125.5 g0.115 mol
Iodine253.8129.5 g0.116 mol
1,2-Dichloroethane-160 mL-
Ethyl Acetate-As needed-
Sodium Thiosulfate Solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-aminonicotinonitrile (10.0 g, 0.084 mol) and silver trifluoroacetate (25.5 g, 0.115 mol).

  • Solvent Addition: Add 1,2-dichloroethane (160 mL) to the flask.

  • Initial Reflux: Heat the mixture to reflux and maintain for 5 hours. The mixture will likely be a suspension.

  • Iodine Addition: After 5 hours, carefully add iodine (29.5 g, 0.116 mol) to the reaction mixture.

  • Continued Reflux: Continue to heat the mixture at reflux for an additional 18 hours. Monitor the reaction progress by TLC.

  • Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove insoluble silver salts.

  • Extraction: Transfer the filtrate to a separatory funnel and partition between water and 1,2-dichloroethane.

  • Aqueous Phase Extraction: Separate the layers and extract the aqueous phase multiple times with 1,2-dichloroethane until the aqueous layer is no longer colored.

  • Combine and Dry: Combine all the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Final Wash: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium thiosulfate to remove any remaining iodine.

  • Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

References

Introduction: Navigating the Challenges of 6-Amino-5-iodonicotinonitrile Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting, FAQs, and optimized protocols for the Suzuki-Miyaura cross-coupling of 6-Amino-5-iodonicotinonitrile. Authored from the perspective of a Senior Application Scientist, this document emphasizes mechanistic understanding and practical solutions to common challenges encountered with this electron-rich heterocyclic substrate.

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, yet its application to specific substrates like this compound requires nuanced optimization.[1] The primary difficulties arise from the substrate's inherent electronic properties. The pyridine nitrogen and the exocyclic amino group are both Lewis basic and can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively poisoning the catalytic cycle and resulting in low or no product yield.[2][3][4] This guide provides a systematic approach to overcoming these challenges through rational selection of catalysts, ligands, bases, and reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Question 1: Why is my reaction failing or resulting in very low yields?

Answer: Low conversion is the most common issue and can typically be traced back to catalyst inhibition or suboptimal reaction conditions.

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine and amino nitrogens can bind strongly to the palladium center, preventing it from participating in the catalytic cycle.[2][4] Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible to this inhibition.[3]

    • Solution: Employ modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos).[2] These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the aminopyridine substrate while still promoting the desired catalytic steps. Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G2/G3) can also provide a more active and stable catalytic species from the start.[5]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[6] A base that is too weak may not facilitate this step efficiently, while an overly strong base can promote side reactions.

    • Solution: Weaker inorganic bases are often preferred for this substrate. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent starting points.[2][7] Cs₂CO₃ is often effective due to its high solubility in organic solvents and the fluoride-scavenging effect of the cesium cation.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which converts them to inactive Pd(II) species and can promote unwanted homocoupling of the boronic acid.[3][8]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

Below is a workflow to systematically diagnose a failed reaction.

TroubleshootingWorkflow start Low or No Yield Observed cause1 Potential Cause: Catalyst Inactivity/ Inhibition start->cause1 cause2 Potential Cause: Side Reactions Dominating start->cause2 cause3 Potential Cause: Suboptimal Conditions start->cause3 sol1a Switch to Bulky Ligand (e.g., SPhos, XPhos) cause1->sol1a sol1b Use a Pre-catalyst (e.g., Buchwald G3) cause1->sol1b sol1c Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) cause1->sol1c sol2a Identify Byproducts (LC-MS, NMR) cause2->sol2a sol3a Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) cause3->sol3a sol3b Screen Solvents (Dioxane, Toluene, DMF) cause3->sol3b sol3c Optimize Temperature (e.g., 80-110 °C) cause3->sol3c sol2b Minimize Protodeboronation: Use Boronic Ester, Anhydrous Conditions sol2a->sol2b sol2c Minimize Dehalogenation: Check Solvent Purity, Reduce Time sol2a->sol2c

A logical workflow for diagnosing and resolving failed Suzuki reactions.
Question 2: I'm observing significant byproduct formation. What are they and how can I prevent them?

Answer: The two most common side reactions with this substrate are protodeboronation and dehalogenation.

  • Protodeboronation: This is the hydrolysis of the boronic acid partner to the corresponding arene, consuming your nucleophile without forming the desired product.[2] It is often promoted by excessive water or high temperatures.

    • Minimization Strategy:

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards hydrolysis than their corresponding boronic acids.[2]

      • Anhydrous Conditions: While many Suzuki protocols use aqueous base, switching to strictly anhydrous conditions with a soluble base like Cs₂CO₃ in a solvent like dioxane can suppress this side reaction.

      • Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester to compensate for minor degradation.

  • Dehalogenation (Proto-deiodination): This is the reduction of the C-I bond of your starting material, this compound, to a C-H bond. This can be caused by hydride sources in the reaction mixture (e.g., certain alcohol solvents or impurities) or specific palladium-hydride intermediates.[3]

    • Minimization Strategy:

      • High-Purity Reagents: Ensure solvents are anhydrous and free from potential hydride donors.[3]

      • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent prolonged exposure that could favor dehalogenation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting catalyst, ligand, and base combination for this substrate?

For a challenging substrate like this compound, a robust system is needed. A highly recommended starting point would be a combination of a palladium(II) pre-catalyst, a bulky biarylphosphine ligand, and a moderately strong inorganic base.

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Readily available Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.[3]
Ligand SPhos or XPhosBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination while resisting catalyst inhibition by the substrate.[2][5]
Base K₃PO₄ or Cs₂CO₃Effective bases for transmetalation that show good compatibility with sensitive functional groups.[3][5]
Solvent 1,4-Dioxane or TolueneAprotic solvents with good solubility for a wide range of reagents. A small amount of water can sometimes be beneficial but may need to be excluded if protodeboronation is an issue.[3][6]
Q2: How critical is the choice of boronic acid vs. boronic ester?

While many simple arylboronic acids are robust, heteroarylboronic acids or those with sensitive functional groups are often prone to decomposition. Using a pinacol boronic ester (Bpin) is a reliable strategy to improve stability and reproducibility.[2] The Bpin group is more resistant to protodeboronation, leading to more consistent reaction outcomes.

Q3: Can I monitor the reaction progress? How do I know when it's complete?

Yes, monitoring is crucial. The best methods are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A small aliquot of the reaction mixture can be taken (carefully, under inert atmosphere), diluted, and analyzed. The reaction is complete when the spot/peak corresponding to the this compound starting material has disappeared.

Experimental Protocols & The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)-R²(L)₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-I (this compound) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Ester) r2by2->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][10]
Protocol 1: Standard Suzuki Coupling Conditions

This protocol uses a widely available catalyst and serves as a good baseline experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[11]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)[11]

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.[9]

  • Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.[11]

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Optimized Conditions for this compound

This protocol employs an advanced catalyst system designed to overcome the challenges associated with this specific substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)[2]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)[3]

  • SPhos (4.4 mol%)[3]

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)[3]

  • Anhydrous, degassed 1,4-Dioxane[3]

Procedure:

  • In a glovebox or under a strong flow of inert gas, add this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and finely ground K₃PO₄ to an oven-dried Schlenk flask with a stir bar.[3]

  • Seal the flask, remove from the glovebox (if used), and place it on a Schlenk line.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the pure product.

References

Technical Support Center: A Guide to the Purification of 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with 6-Amino-5-iodonicotinonitrile. As a critical building block in pharmaceutical synthesis, its purity is paramount. This document provides practical, experience-driven advice in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound?

The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Material: Typically 6-aminonicotinonitrile (2-amino-5-cyanopyridine).[1]

  • Reagent Residues: Residual iodinating agents (e.g., N-Iodosuccinimide (NIS), Iodine monochloride) or their byproducts (e.g., succinimide).

  • Side-Reaction Products: Potentially small amounts of di-iodinated species or products resulting from hydrolysis of the nitrile group.

  • Degradation Products: The compound can be sensitive to light and strong acids/bases, leading to colored impurities.

Q2: What is the most straightforward initial purification strategy for this compound?

For a first-pass purification to remove the bulk of impurities, recrystallization is the recommended starting point. It is a cost-effective and scalable technique that can significantly enhance purity if an appropriate solvent is identified. Given its structure, polar solvents like alcohols (e.g., ethanol, isopropanol) or solvent/anti-solvent systems are excellent candidates to investigate.

Q3: My product has a persistent yellow or brown tint. How can I remove these colored impurities?

Colored impurities are often highly conjugated organic molecules or residual iodine. A common and effective method for their removal is an activated carbon treatment . A small amount of activated carbon is added to a solution of the crude product, heated briefly, and then removed by hot filtration through a pad of diatomaceous earth (e.g., Celite®). It is critical to use a minimal amount of carbon to prevent significant loss of the desired product through adsorption.

Q4: I've purified my material by column chromatography, and it shows a single spot on TLC, but my downstream reaction is still problematic. What's going on?

While Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification, its resolution may be insufficient to separate structurally similar impurities from the main product. Impurities with very similar polarity can co-elute. In this scenario, it is crucial to employ higher-resolution analytical techniques to assess purity.[2]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting trace impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of proton-bearing impurities that might be invisible to UV detection in HPLC.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurities.

Troubleshooting Purification Workflows

Issue 1: Product "Oils Out" During Recrystallization

Scenario: Upon cooling the solvent, your dissolved compound separates as a viscous liquid or oil instead of forming solid crystals.

Causality: This phenomenon typically occurs when the concentration of the solute is too high, or the solution is cooled too rapidly. The solution becomes supersaturated at a temperature where the melting point of the solute is lower than the solution temperature, causing it to separate as a liquid phase.

Troubleshooting Protocol:

  • Re-heat and Dilute: Warm the mixture to redissolve the oil, then add a small amount (10-20% volume) of additional hot solvent to reduce the concentration.

  • Ensure Homogeneity: Stir thoroughly to ensure a homogeneous solution before allowing it to cool again.

  • Slow Cooling: This is the most critical step. Allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask can help. Do not transfer directly to an ice bath.

  • Induce Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a single "seed" crystal of pure product, if available, is also highly effective.

  • Re-evaluate Solvent System: If oiling persists, the chosen solvent may be unsuitable. Consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise at an elevated temperature until turbidity persists. Add a few drops of the good solvent to clarify and then cool slowly.

Logical Flow for Troubleshooting Recrystallization

Caption: Decision-making workflow for addressing oiling out during recrystallization.

Issue 2: Poor Separation or Co-elution in Column Chromatography

Scenario: Fractions collected from the silica gel column contain a mixture of the desired product and one or more impurities.

Causality: This is almost always due to a suboptimal mobile phase (eluent) that does not provide sufficient differential partitioning for the components on the stationary phase (silica gel). Other factors include improper column packing or overloading the column.

Troubleshooting Protocol:

  • Optimize Eluent with TLC: Before any column run, meticulously optimize the solvent system using TLC. The goal is to find a system where the target compound has a Retention Factor (Rf) of ~0.25-0.35 and is well-separated from all impurities (ΔRf > 0.1).

  • Employ a Gradient: If a single isocratic system fails to separate all impurities, a step or linear gradient elution is necessary. Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.

  • Check Loading Technique: Overloading is a common error. A good rule of thumb is to load no more than 1g of crude material per 30-50g of silica gel. For compounds with poor solubility in the eluent, use a "dry loading" technique: dissolve the crude material in a volatile solvent (e.g., DCM, acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which lead to poor separation.

Data Presentation: Example of TLC Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of Impurity ARf of ProductRf of Impurity BAssessment
4:10.550.450.10Poor separation from Impurity A
3:1 0.65 0.30 0.05 Optimal for separation
2:10.750.500.20Rf of product is too high

Validated Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a stir bar. In a separate beaker, heat ~100 mL of isopropanol to a gentle boil.

  • Solubilization: Add the hot isopropanol to the flask in portions with stirring until the solid is fully dissolved. Note the total volume of solvent used.

  • Decolorization (if needed): If the solution is colored, allow it to cool slightly, add ~100-200 mg of activated carbon, and gently reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® pad to remove carbon) into a clean, pre-warmed Erlenmeyer flask. This removes insoluble impurities and carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance.

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold isopropanol to remove residual soluble impurities.

  • Drying: Dry the purified white to off-white solid under high vacuum to a constant weight.[5]

Protocol 2: Flash Column Chromatography
  • TLC Optimization: Determine the optimal eluent system (e.g., 3:1 Hexane:Ethyl Acetate) as described in the troubleshooting section.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack a uniform bed.

  • Sample Loading: Dissolve ~1.0 g of crude material in a minimal amount of dichloromethane or ethyl acetate. Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Elution: Carefully layer the silica-adsorbed sample onto the top of the packed column. Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow Overview

G cluster_0 Purification Strategy Crude Crude Product Recrystal Recrystallization Crude->Recrystal First Pass Purity_Check1 Purity Check (TLC, HPLC) Recrystal->Purity_Check1 Column Column Chromatography Purity_Check1->Column <99% Pure Pure_Product Pure 6-Amino-5- iodonicotinonitrile Purity_Check1->Pure_Product >99% Pure Purity_Check2 Final Purity Analysis (HPLC, NMR) Column->Purity_Check2 Purity_Check2->Pure_Product

Caption: A standard decision workflow for purifying this compound.

References

troubleshooting low reactivity of 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-5-iodonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

General Information

Q1: What are the key chemical properties and typical applications of this compound?

This compound (CAS No. 1187322-51-5) is a substituted aminopyridine that serves as a crucial building block in medicinal chemistry and materials science.[1][2][3][4][5] Its structure, featuring an amino group, a nitrile group, and an iodine atom on a pyridine ring, offers multiple points for chemical modification.

Key Properties:

PropertyValue
CAS Number 1187322-51-5
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol
Appearance Light yellow to yellow or white solid/powder
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)

Data sourced from various chemical suppliers.[1][6]

This compound is particularly valued as a key intermediate in the synthesis of kinase inhibitors, such as Vatalanib, and other pharmacologically active molecules. The presence of the iodo and amino groups allows for a variety of cross-coupling reactions, making it a versatile scaffold in drug discovery.

Q2: What are the recommended storage and handling procedures for this compound?

To ensure the stability and reactivity of this compound, proper storage and handling are critical.

  • Storage: The compound should be stored in a cool, dark place at 2-8°C.[6] It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and air.[6]

  • Handling: As with most chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. According to safety data sheets, it may cause skin and serious eye irritation, as well as respiratory irritation.[6]

Troubleshooting Common Reactions

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for the most common reaction types.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds.[7] However, the electronic nature of the pyridine ring and the presence of the amino group in this compound can sometimes lead to challenges.

Q3: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the likely causes and how can I fix it?

Low reactivity in Suzuki-Miyaura coupling reactions involving this substrate can often be traced back to several key factors.

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

1. Catalyst and Ligand Selection:

  • The Issue: The nitrogen atom in the pyridine ring and the amino group can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[8] Standard catalysts like Pd(PPh₃)₄ might not be sufficiently active.

  • The Solution: Employ more electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald or Fu.[9] These ligands promote the crucial oxidative addition and reductive elimination steps.[10] Catalyst systems like Pd₂(dba)₃ with a suitable ligand or pre-formed palladium catalysts are often more effective.[9]

2. Choice of Base:

  • The Issue: The selection of the base is critical. While aqueous sodium carbonate is common, it may not be optimal for this substrate.[11] The base's role is to activate the boronic acid for transmetalation.[9]

  • The Solution: Consider using stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][10] These can be particularly effective, especially in anhydrous solvent systems.

3. Solvent System:

  • The Issue: The polarity and coordinating ability of the solvent can significantly impact the reaction.

  • The Solution: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used.[7] Sometimes, a biphasic system with water is beneficial, particularly when using water-soluble bases.[7]

4. Boronic Acid Stability:

  • The Issue: Boronic acids can be prone to decomposition, particularly through a process called protodeborylation, where the boronic acid group is replaced by a hydrogen atom.[12]

  • The Solution: Use freshly acquired or purified boronic acids. Alternatively, more stable boronate esters, such as pinacol esters, can be employed.

Q4: I am observing significant amounts of homocoupling of my boronic acid. How can this be minimized?

Homocoupling is a common side reaction in Suzuki couplings.

  • The Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

  • The Solution:

    • Thorough Degassing: Ensure that the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Experimenting with different palladium sources and ligands may be beneficial.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[13]

Q5: My Sonogashira reaction with this compound and a terminal alkyne is not proceeding. What should I investigate?

Failed Sonogashira couplings with this substrate can often be attributed to catalyst inhibition or suboptimal reaction conditions.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative\nAddition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R-Pd(II)-C≡C-R'(L2) R-Pd(II)-C≡C-R'(L2) Transmetalation->R-Pd(II)-C≡C-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-C≡C-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product\n(R-C≡C-R') Product (R-C≡C-R') Reductive\nElimination->Product\n(R-C≡C-R') Cu(I)-C≡C-R' Cu(I)-C≡C-R' Cu(I)-C≡C-R'->Transmetalation H-C≡C-R' H-C≡C-R' H-C≡C-R'->Cu(I)-C≡C-R' Cu(I), Base

Caption: Simplified Sonogashira catalytic cycle.

1. Copper Co-catalyst:

  • The Issue: The traditional Sonogashira reaction relies on a copper(I) co-catalyst (typically CuI).[14] The absence or deactivation of the copper co-catalyst can stall the reaction.

  • The Solution: Ensure that the copper(I) iodide is of high quality and added to the reaction under inert conditions. However, be aware that copper can also promote the homocoupling of the alkyne (Glaser coupling).

2. Copper-Free Conditions:

  • The Issue: To avoid alkyne homocoupling, copper-free Sonogashira protocols have been developed. These often require specific ligands to facilitate the catalytic cycle.

  • The Solution: If you are using a copper-free system, the choice of palladium catalyst and ligand is paramount. Electron-rich phosphine ligands are often effective.

3. Base and Solvent:

  • The Issue: The base in a Sonogashira reaction, typically an amine like triethylamine or diisopropylamine, serves both as a base and sometimes as a solvent.[13] It neutralizes the HI formed during the reaction and helps in the formation of the copper(I) acetylide.

  • The Solution: Ensure the amine base is anhydrous and of high purity. If solubility is an issue, a co-solvent like THF or DMF can be used.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect to the limiting reagent).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst, 1-5 mol%).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q6: Can the amino group of this compound interfere with the reaction?

Yes, the primary amine can act as a ligand for the palladium catalyst, which can sometimes inhibit the reaction.[8][11] In many cases, especially with modern, highly active catalysts, protection of the amino group is not necessary.[11] However, if you are consistently facing low yields, N-protection (e.g., as a Boc-carbamate) could be considered, followed by a deprotection step after the coupling reaction.

Q7: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions?

The general reactivity trend for aryl halides in oxidative addition to a palladium(0) center is: I > Br > Cl.[15] This is due to the decreasing carbon-halogen bond strength down the group. Therefore, the iodo-substituent on this compound is highly reactive and well-suited for these transformations.

Q8: Are there any known impurities in commercial batches of this compound that I should be aware of?

While commercial suppliers generally provide materials of high purity, it's always good practice to check the certificate of analysis. Potential impurities could include starting materials from its synthesis or related isomers. If you suspect impurities are affecting your reaction, re-purification by recrystallization or chromatography may be necessary.

Q9: Can I use microwave irradiation to accelerate my reactions with this substrate?

Microwave-assisted synthesis can often significantly reduce reaction times and improve yields in cross-coupling reactions. The mild conditions typical for Sonogashira reactions make them particularly amenable to this technique.[13] However, careful optimization of temperature, pressure, and reaction time is required to avoid decomposition of the starting materials or products.

References

preventing decomposition of 6-Amino-5-iodonicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-5-iodonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this versatile chemical intermediate. Our goal is to equip you with the knowledge to prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by its propensity to decompose, primarily through deiodination, under various reaction conditions. This guide provides a comprehensive overview of the factors influencing its stability and offers practical solutions to mitigate degradation, ensuring reproducible and high-yielding synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary causes of decomposition for this compound?

A1: The principal decomposition pathway is the cleavage of the carbon-iodine (C-I) bond, a process known as deiodination. This is primarily driven by:

  • Thermal Stress: High reaction temperatures can promote the homolytic cleavage of the relatively weak C-I bond, leading to radical-mediated decomposition.[1]

  • Photochemical Decomposition: Like many aryl iodides, this compound can be light-sensitive. Exposure to light, particularly UV radiation, can induce radical formation and subsequent deiodination.[1]

  • Strong Bases: Certain strong bases, especially in combination with high temperatures, can facilitate deiodination.

  • Reductive Environments: The presence of reducing agents or certain transition metal catalysts in a low oxidation state can lead to reductive deiodination.

Q2: How should I properly store this compound?

A2: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

  • Light: Keep in a dark place, preferably in an amber or opaque container, to prevent photochemical decomposition.

Q3: I am observing a deiodinated byproduct in my cross-coupling reaction. What is the likely mechanism?

A3: Deiodination during palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) is a common side reaction. It can occur through several mechanisms:

  • Radical-Induced Deiodination: High temperatures can lead to the formation of aryl radicals, which can then be quenched by a hydrogen source in the reaction mixture.[3][4]

  • Hydrodehalogenation: This is a known side reaction in palladium-catalyzed processes where the aryl halide is reduced to the corresponding arene.[5] This can be influenced by the choice of ligand, base, and solvent.

Q4: Is this compound stable under acidic conditions?

A4: While the primary concerns are related to heat, light, and basic/reductive conditions, strong acidic conditions should also be approached with caution. The amino group on the pyridine ring can be protonated, which may alter the electronic properties of the molecule and potentially affect its stability and reactivity in subsequent steps.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield and Significant Deiodination in Suzuki-Miyaura Coupling
Probable Cause Troubleshooting Action Scientific Rationale
Excessive Temperature Lower the reaction temperature. Screen temperatures from 60°C to 100°C.The C-I bond is the weakest among aryl halides (I > Br > Cl), making it susceptible to thermal cleavage. Lower temperatures reduce the rate of deiodination.[1][6]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Extended exposure to reaction conditions, even at moderate temperatures, increases the likelihood of side reactions like deiodination.
Inappropriate Base Use a milder base such as K₃PO₄, K₂CO₃, or CsF instead of strong bases like NaOH or NaOtBu.[7]Strong bases can promote decomposition. Milder bases are often sufficient to activate the boronic acid for transmetalation in the Suzuki catalytic cycle.[7][8]
Catalyst/Ligand System Screen different palladium catalysts and ligands. Consider using ligands that promote rapid oxidative addition and reductive elimination, thus shortening the overall reaction time.An efficient catalyst system can accelerate the desired coupling reaction, outcompeting the slower decomposition pathway.[6]
Problem 2: Starting Material Decomposes During Buchwald-Hartwig Amination
Probable Cause Troubleshooting Action Scientific Rationale
Harsh Reaction Conditions Employ a modern generation Buchwald-Hartwig catalyst system known for high activity at lower temperatures (e.g., using bulky biarylphosphine ligands).[9]The Buchwald-Hartwig amination often requires a strong base and elevated temperatures, conditions that can promote deiodination.[5][10] Advanced catalyst systems can overcome these limitations.
Base Selection Screen a panel of bases, including NaOtBu, LiHMDS, and K₃PO₄.The choice of base is critical and can significantly impact both the reaction rate and the stability of the starting material.[11]
Oxygen Contamination Ensure the reaction is set up under a strictly inert atmosphere. Degas the solvent and purge the reaction vessel thoroughly with argon or nitrogen.Oxygen can interfere with the Pd(0) catalyst and potentially promote side reactions.
Problem 3: Compound Discolors (Turns Yellow/Brown) Upon Storage or in Solution
Probable Cause Troubleshooting Action Scientific Rationale
Light Exposure Store the solid compound in an amber vial and protect reaction mixtures from direct light by wrapping the flask in aluminum foil.Aryl iodides can be photolabile, leading to the formation of elemental iodine (I₂), which is colored.[1]
Trace Impurities If discoloration is a persistent issue, consider purifying the material by recrystallization or column chromatography before use.Trace acidic or metallic impurities can catalyze decomposition over time.

Visualized Workflows and Mechanisms

General Decomposition Pathway

The primary decomposition route for this compound is deiodination. This can be triggered by heat, light, or certain reagents, often proceeding through a radical intermediate.

A This compound B Aryl Radical Intermediate A->B Heat / Light / e- C Deiodinated Product (6-Aminonicotinonitrile) B->C Hydrogen Source (e.g., Solvent)

Caption: Deiodination via a radical intermediate.

Troubleshooting Workflow for Cross-Coupling Reactions

When encountering low yields or decomposition, a systematic approach to optimizing reaction conditions is crucial.

Start Low Yield / Decomposition Observed Temp Reduce Temperature (e.g., 100°C -> 80°C) Start->Temp Base Screen Milder Bases (e.g., K3PO4, Cs2CO3) Temp->Base Catalyst Screen Ligands/Catalysts (e.g., different phosphine ligands) Base->Catalyst Time Monitor Reaction and Reduce Time Catalyst->Time Fail Re-evaluate Strategy Catalyst->Fail Result Improved Yield? Time->Result Result->Temp No Success Reaction Optimized Result->Success Yes

Caption: Systematic troubleshooting workflow.

Experimental Protocols

Protocol 1: General Procedure for a Stability-Focused Suzuki-Miyaura Coupling

This protocol is designed to minimize the risk of deiodination.

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a mild base such as K₃PO₄ (3.0 eq.).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Handling and Storage

Proper handling is critical to prevent degradation before the compound is even used in a reaction.

  • Receiving: Upon receipt, immediately transfer the compound to a dark, cold (2-8°C), and dry storage location.[2]

  • Weighing: When weighing the compound, do so quickly and in a low-light environment if possible. Avoid leaving the container open to the atmosphere for extended periods.

  • Inerting: For long-term storage, it is advisable to backfill the container with an inert gas like argon before sealing.

References

Technical Support Center: Workup Procedures for Reactions Involving 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-5-iodonicotinonitrile. This guide provides in-depth, experience-driven answers to common workup and purification challenges encountered during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Foundational Knowledge & General FAQs

Before addressing reaction-specific issues, it's crucial to understand the physicochemical properties of your starting material and its derivatives, as these fundamentally influence the workup strategy.

Q1: What are the key properties of this compound that impact reaction workups?

A1: Understanding the three key functional groups is paramount:

  • 6-Amino Group: This primary amine is basic. In acidic conditions (pH < ~5), it will be protonated to form an ammonium salt. This dramatically increases the compound's water solubility and can lead to the product partitioning into the aqueous layer during extraction.

  • 5-Iodo Group: This is the reactive handle for cross-coupling. Residual iodide in the final product can affect downstream applications. While aryl iodides are highly reactive, the iodide anion can sometimes interact with the palladium catalyst.[1]

  • 3-Cyano (Nitrile) Group: This is a polar, electron-withdrawing group that is generally stable under most workup conditions. Its polarity means that both the starting material and products may have moderate solubility in a range of organic solvents.

The molecule is typically a white to off-white powder with good solubility in solvents like THF, Dioxane, DMF, and DMSO, and moderate solubility in Ethyl Acetate (EtOAc) and Dichloromethane (DCM).[2]

Q2: My palladium-catalyzed reaction is sluggish or fails. Could the substrate be the problem?

A2: Yes, this is a common issue with pyridine-containing substrates. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4] This is why reactions involving pyridyl halides often require specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the desired catalytic cycle over catalyst inhibition.[3][5]

Part 2: Troubleshooting Reaction-Specific Workups

This section is organized by the most common cross-coupling reactions performed with this compound.

Workflow 1: Suzuki-Miyaura Coupling

The Suzuki reaction couples the aryl iodide with an organoboron species. The main challenges in the workup involve removing the palladium catalyst, inorganic base, and boron-containing byproducts.

G cluster_0 General Workup Workflow Reaction Crude Reaction Mixture (Product, Catalyst, Base, Byproducts) Quench Step 1: Quench (e.g., add H₂O or sat. aq. NH₄Cl) Filter Step 2: Filtration (Remove Pd black via Celite®/silica plug) Extract Step 3: Liquid-Liquid Extraction (Isolate product in organic phase) Dry Step 4: Dry & Concentrate (Dry organic layer, remove solvent) Purify Step 5: Purification (Column Chromatography, Recrystallization)

Q3: My Suzuki reaction mixture is a dark, cloudy suspension. How should I begin the workup?

A3: The dark color is typically due to the formation of palladium black (Pd(0)), which indicates catalyst aggregation and is common.[5]

  • Cool to Room Temperature: Never quench a hot reaction.

  • Quench Carefully: Slowly add water or saturated aqueous ammonium chloride (NH₄Cl) to quench any remaining reactive species.

  • Dilute and Filter: Dilute the mixture with your primary extraction solvent (e.g., Ethyl Acetate). Filter this entire suspension through a pad of Celite® or silica gel in a Büchner funnel. This is the most effective way to remove the majority of the insoluble palladium black.[6] Rinse the pad thoroughly with more solvent to ensure complete recovery of your product.

Q4: I have very low yield, and I suspect my product is in the aqueous layer. What went wrong?

A4: This is the most common pitfall when working with aminopyridines. The amino group on your product was likely protonated during the workup, forming a water-soluble salt.

  • Cause: Boronic acids can be acidic, and some quenching agents (like NH₄Cl) are slightly acidic. If the pH of the aqueous layer is below ~5, your product will be protonated.

  • Solution: After extraction, check the pH of the aqueous layer. If it is acidic or neutral, basify it to pH 8-9 using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Then, re-extract the aqueous layer 2-3 times with a suitable organic solvent (EtOAc or DCM). Combining these subsequent organic extracts should recover your product. For future experiments, ensure the aqueous phase is basic before the first extraction.[7][8]

Q5: My crude NMR shows my product, but also significant amounts of boronic acid homocoupling (biaryl) byproduct. How do I remove this?

A5: Boronic acid homocoupling is a frequent side reaction, often exacerbated by the presence of oxygen.[3][9]

  • Chromatography: The polarity difference between your aminonicotinonitrile product and the non-polar biaryl byproduct is usually large. Standard silica gel column chromatography is typically very effective.

  • Solvent System: A gradient elution starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with Ethyl Acetate will elute the non-polar biaryl byproduct first, followed by your more polar product.

ParameterRecommended ChoiceRationale
Quenching Agent Saturated aq. NH₄Cl or WaterMildly acidic/neutral quench that is effective for most Suzuki reactions.
Extraction Solvent Ethyl Acetate (EtOAc), DCMGood balance of polarity to dissolve the product without pulling in excessive impurities.
Aqueous pH Adjust NaHCO₃ or K₂CO₃ (to pH 8-9)Ensures the amino group is in its neutral, free-base form for efficient extraction.
Chromatography Silica GelStandard choice for separating products of moderate polarity.
Eluent System Hexane/EtOAc or DCM/MeOHA gradient system is highly recommended for separating non-polar byproducts from the polar product.
Workflow 2: Sonogashira Coupling

This reaction couples the aryl iodide with a terminal alkyne, typically using both palladium and copper(I) catalysts and an amine base (e.g., triethylamine or diisopropylamine). Workup requires removal of both metal catalysts and the amine base.

Q6: How do I effectively remove the copper salts and the amine base used in my Sonogashira reaction?

A6: This requires a specific washing strategy.

  • Filter First: As with the Suzuki reaction, first filter the crude mixture through Celite® to remove the bulk of the palladium catalyst.[6]

  • Ammonium Chloride Wash: Copper(I) salts can be effectively removed by washing the organic layer with saturated aqueous ammonium chloride. The ammonia complexes with the copper, pulling it into the aqueous phase.

  • Base Removal: The amine base (e.g., DIPEA) can be removed with sequential washes. A common procedure is to wash the organic layer with saturated aq. NH₄Cl, followed by saturated aq. NaHCO₃, and finally brine.[6] Avoid strong acid washes (e.g., 1M HCl) which will protonate your aminopyridine product and pull it into the aqueous layer.

Q7: I'm seeing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. Is the workup the right place to deal with this?

A7: While optimizing reaction conditions is the best prevention, the workup can help. The di-yne byproduct from Glaser coupling is often much less polar than your desired product. Purification by silica gel column chromatography, similar to the strategy for Suzuki homocoupling byproducts, is usually the most effective removal method.

Workflow 3: Buchwald-Hartwig Amination

This reaction forms a new C-N bond. The key workup challenges stem from the use of strong bases (e.g., NaOt-Bu, K₃PO₄) and bulky, air-sensitive phosphine ligands.

Q8: My aqueous workup with NaOt-Bu formed a persistent emulsion that won't separate. How can I break it?

A8: Emulsions are common when using strong alkoxide or phosphate bases.

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Filter: Pass the entire emulsified mixture through a pad of Celite®. This can physically disrupt the fine droplets causing the emulsion.

  • Change Solvent: Sometimes adding a small amount of a different solvent (e.g., THF or isopropanol) can alter the interfacial tension and help the layers separate.

Q9: The phosphine ligand (e.g., XPhos-oxide) is contaminating my final product and is very difficult to remove by chromatography. What are my options?

A9: Removing bulky phosphine ligands and their corresponding oxides is a notorious challenge in purification.

  • Acid Wash/Extraction: If your product is stable to acid, you can sometimes perform an acid-base extraction. Dissolve the crude material in EtOAc, extract with dilute acid (e.g., 1M HCl) to pull your basic product into the aqueous layer as a salt. The neutral ligand/oxide remains in the organic layer. Then, basify the aqueous layer and re-extract your purified product. Caution: Always test this on a small scale first, as some products may degrade in acid.

  • Solvent Precipitation: Sometimes the ligand oxide is less soluble in certain solvents. After concentrating the crude material, try triturating with a solvent like diethyl ether or hexanes. The ligand oxide may precipitate and can be filtered off.

  • Specialized Chromatography: If standard silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity. Alternatively, reverse-phase chromatography may be effective if the product is sufficiently stable and soluble.

G start Low product recovery after extraction? q1 Is the aqueous layer basic (pH > 8)? start->q1 a1_no Action: Basify aq. layer with NaHCO₃ / K₂CO₃ and re-extract. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Was the reaction filtered through Celite® to remove Pd black? a1_yes->q2 a2_no Action: Filter the combined crude material through a Celite® plug. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Was a strong acid (e.g., 1M HCl) used in the workup? a2_yes->q3 a3_yes Cause: Product likely protonated and trapped in the aqueous layer. q3->a3_yes Yes a3_no Issue may be incomplete reaction. Check crude TLC/LCMS for conversion. q3->a3_no No

Part 3: Standardized Protocols

Protocol 1: General Workup and Extraction for Aminopyridine Products
  • Cooling & Quenching: Once the reaction is complete (monitored by TLC/LCMS), allow the reaction vessel to cool to room temperature. Slowly pour the reaction mixture into a beaker containing water or saturated aqueous NH₄Cl while stirring.

  • Dilution & Filtration: Add the primary extraction solvent (e.g., Ethyl Acetate, 10 volumes relative to the reaction solvent) to the quenched mixture. Filter the entire suspension through a 1-inch pad of Celite® in a sintered glass funnel. Wash the reaction flask and the filter cake with additional extraction solvent to ensure all product is collected.

  • Phase Separation: Transfer the filtrate to a separatory funnel.

  • pH Check & Adjustment: Shake the funnel and allow the layers to separate. Remove the aqueous layer and check its pH with litmus paper. If the pH is < 8, add saturated aqueous NaHCO₃ solution dropwise until it is basic (pH 8-9).

  • Extraction: Return the basified aqueous layer to the separatory funnel and extract two more times with fresh organic solvent.

  • Washing: Combine all organic layers and wash sequentially with water (1x) and saturated aqueous NaCl (brine, 1x). The brine wash helps to remove residual water from the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product.

References

common pitfalls in the handling of 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Amino-5-iodonicotinonitrile. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise when working with this versatile but sometimes challenging building block. This resource is designed to provide practical, experience-driven advice to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of this compound, from its basic properties to safe handling and storage.

Q1: What are the key physical and chemical properties of this compound?

This compound is a solid material, typically appearing as a light yellow to yellow or white powder.[1][2] It is characterized by the following identifiers:

  • CAS Number: 1187322-51-5

  • Molecular Formula: C₆H₄IN₃

  • Molecular Weight: 245.02 g/mol

Table 1: Physical and Chemical Properties

PropertyValueSource
AppearanceLight yellow to yellow or white solid[1][2]
Storage Temperature2-8°C under inert gas (Nitrogen or Argon)[1][3]
Boiling Point343.8±42.0 °C (Predicted)[1][3]
Density2.11±0.1 g/cm³ (Predicted)[1][3]
pKa1.08±0.49 (Predicted)[1][3]

Q2: What are the recommended storage and handling procedures for this compound?

Due to its sensitivity, proper storage and handling are crucial. Store this compound at 2-8°C under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[1][3] Safety data sheets indicate that the compound may cause skin and eye irritation, as well as respiratory irritation.[1][3] Therefore, it is essential to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: In which solvents is this compound soluble?

While specific solubility data is not extensively documented in the readily available literature, its polar nature, due to the amino and nitrile groups, suggests it will have better solubility in polar organic solvents. For cross-coupling reactions, solvents like DMF, dioxane, and toluene are often employed, sometimes in combination with co-solvents to achieve complete dissolution of all reactants at elevated temperatures.

II. Troubleshooting Guide for Cross-Coupling Reactions

This section delves into specific issues you might encounter during common palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, the unique structure of this compound can present challenges.

Q4: My Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the likely causes?

Several factors can contribute to a stalled or low-yielding Suzuki reaction with this substrate.

  • Catalyst Inhibition/Deactivation: The presence of two nitrogen-containing functional groups (amino and the pyridine ring nitrogen) can lead to catalyst inhibition. These groups can coordinate to the palladium center, forming stable, inactive complexes.[4][5] This is a known issue with nitrogen-rich heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands can promote the desired catalytic cycle and minimize the formation of inactive palladium species.

  • Inappropriate Base: The choice of base is critical in Suzuki couplings for activating the boronic acid.[7]

    • Solution: For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[6] The solubility of the base in the reaction medium is also important.

  • Hydrodeiodination (Dehalogenation): A common side reaction is the reduction of the C-I bond, leading to the formation of 6-aminonicotinonitrile. This can be promoted by certain reaction conditions, particularly in the presence of a hydrogen source and a catalyst capable of facilitating a reductive pathway.

    • Solution: Ensure strictly anhydrous and deoxygenated reaction conditions. The choice of solvent and base can also influence the extent of this side reaction. Minimizing reaction time can also be beneficial.

Suzuki_Troubleshooting cluster_problem Problem: Sluggish/Failed Suzuki Reaction cluster_causes Potential Causes cluster_solutions Solutions Sluggish Reaction Sluggish Reaction Catalyst Inhibition Catalyst Inhibition Sluggish Reaction->Catalyst Inhibition due to Inappropriate Base Inappropriate Base Sluggish Reaction->Inappropriate Base due to Hydrodeiodination Hydrodeiodination Sluggish Reaction->Hydrodeiodination due to Bulky Ligands (SPhos, XPhos) Bulky Ligands (SPhos, XPhos) Catalyst Inhibition->Bulky Ligands (SPhos, XPhos) address with Stronger Base (K3PO4, Cs2CO3) Stronger Base (K3PO4, Cs2CO3) Inappropriate Base->Stronger Base (K3PO4, Cs2CO3) address with Anhydrous/Deoxygenated Conditions Anhydrous/Deoxygenated Conditions Hydrodeiodination->Anhydrous/Deoxygenated Conditions address with

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q5: I am observing significant amounts of boronic acid homo-coupling. How can I minimize this?

Homo-coupling of the boronic acid is often a result of oxidative conditions.

  • Solution: Rigorous deoxygenation of the reaction mixture is crucial. Purge the reaction vessel with an inert gas (argon or nitrogen) and use degassed solvents. Performing several freeze-pump-thaw cycles can be very effective.[6]

B. Sonogashira Coupling

The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds. When using this compound, specific challenges can arise.

Q6: My Sonogashira reaction gives a low yield of the desired product. What should I investigate?

Low yields in Sonogashira couplings with this substrate can often be traced back to catalyst and reaction conditions.

  • Catalyst System: While the classic Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst, copper-free conditions have been developed and can sometimes be advantageous in preventing alkyne homo-coupling (Glaser coupling).[8][9]

    • Solution: Screen both copper-catalyzed and copper-free conditions. For the copper-catalyzed reaction, ensure the quality of the CuI source. For copper-free systems, the choice of base and ligand is critical.

  • Base Selection: An appropriate base is required to deprotonate the terminal alkyne.[10]

    • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. The choice and amount of base can significantly impact the reaction rate and yield.

  • Substrate Reactivity: While aryl iodides are generally very reactive in Sonogashira couplings, the electronic properties of the aminopyridine ring can influence the reaction.[6]

    • Solution: A study on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrated that with proper optimization of the catalyst (e.g., Pd(CF₃COO)₂, PPh₃, and CuI), high yields can be achieved.[1][11] This suggests that a systematic optimization of reaction parameters is key.

Sonogashira_Optimization cluster_solutions Optimization Strategies Low Yield Low Yield Catalyst System Catalyst System Low Yield->Catalyst System investigate Base Selection Base Selection Low Yield->Base Selection investigate Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions investigate Screen Cu-catalyzed vs. Cu-free Screen Cu-catalyzed vs. Cu-free Catalyst System->Screen Cu-catalyzed vs. Cu-free Optimize Organic Base (Et3N, DIPEA) Optimize Organic Base (Et3N, DIPEA) Base Selection->Optimize Organic Base (Et3N, DIPEA) Vary Temperature and Solvent Vary Temperature and Solvent Reaction Conditions->Vary Temperature and Solvent

Caption: Key parameters for optimizing Sonogashira coupling.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for C-N bond formation. The presence of the free amino group on this compound makes its use in this reaction less common, as it can lead to self-coupling or other side reactions. However, if attempting to couple a different amine to a related iodonicotinonitrile without the 6-amino group, the following advice would be pertinent.

Q7: I am attempting a Buchwald-Hartwig amination on a similar iodonicotinonitrile substrate and am seeing poor results. What are the critical parameters?

The success of a Buchwald-Hartwig amination hinges on the interplay of the ligand, base, and substrate.

  • Ligand Choice: The ligand is arguably the most critical component. It influences the rate of oxidative addition, amine coordination, and reductive elimination.[12]

    • Solution: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary for coupling challenging substrates, including electron-deficient heterocycles.[13]

  • Base Compatibility: The choice of base is crucial and must be strong enough to deprotonate the amine without causing significant side reactions.

    • Solution: Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly employed. The choice of base can be substrate-dependent and may require screening.

  • Catalyst Deactivation: As with other cross-coupling reactions, the nitrogen atoms in the pyridine ring can coordinate to the palladium catalyst and hinder its activity.

    • Solution: The use of pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can be beneficial.

III. Purification Strategies

Q8: I am having difficulty purifying the product of my cross-coupling reaction. What techniques are recommended?

The polar nature of this compound and its derivatives can make purification challenging.

  • Chromatography:

    • Normal-phase silica gel chromatography is the most common method. Due to the polarity of the compounds, a polar solvent system is usually required (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Tailing can be an issue, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

    • Reverse-phase chromatography can be an effective alternative for highly polar compounds that are difficult to separate on silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method, especially for removing closely related impurities. A solvent screen to find suitable crystallization conditions is recommended.

  • Acid-Base Extraction: The basicity of the amino group and the pyridine nitrogen allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase is basified to precipitate or re-extract the purified product.

IV. References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. --INVALID-LINK--

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. --INVALID-LINK--

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. --INVALID-LINK--

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. --INVALID-LINK--

  • ENAO Chemical Co, Limited. (n.d.). This compound CAS NO.1187322-51-5. --INVALID-LINK--

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • YouTube. (2019, January 7). Sonogashira coupling. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 1187322-51-5. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-5-iodonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthetic transformation. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible scale-up process.

I. Understanding the Core Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from 6-aminonicotinonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich pyridine ring, replacing a hydrogen atom. The amino group (-NH₂) at the 6-position is a strong activating group, meaning it donates electron density into the ring, making it more susceptible to electrophilic attack. This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group. In the case of 6-aminonicotinonitrile, the 5-position is ortho to the activating amino group, making it the primary site for substitution.

The iodinating agent, typically N-Iodosuccinimide (NIS), serves as the source of the electrophilic iodine species. In the presence of an acid catalyst, the reactivity of NIS is enhanced, facilitating the iodination of even moderately activated aromatic systems.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound in a question-and-answer format.

Q1: My reaction is sluggish and gives a low yield of the desired product. How can I improve the conversion?

A1: Low conversion when scaling up can be attributed to several factors:

  • Insufficient Activation of the Iodinating Agent: N-Iodosuccinimide (NIS) is often used as the iodine source. While it can iodinate activated rings, its electrophilicity can be significantly enhanced by the addition of an acid catalyst. Trifluoroacetic acid (TFA) or sulfuric acid are commonly employed to protonate NIS, generating a more potent iodinating agent. On a larger scale, ensuring adequate mixing to distribute the catalyst uniformly is crucial.

  • Suboptimal Reaction Temperature: While room temperature may be sufficient for small-scale reactions, larger batches may benefit from gentle heating to increase the reaction rate. However, excessive heat can lead to byproduct formation. A temperature optimization study (e.g., 40-60 °C) is recommended.

  • Poor Solubility of Starting Materials: 6-aminonicotinonitrile may have limited solubility in certain organic solvents. As the reaction scales up, solubility issues can become more pronounced, leading to a heterogeneous mixture and reduced reaction rates. Ensure you are using a suitable solvent that can dissolve all reactants at the reaction temperature. Consider solvents like N,N-dimethylformamide (DMF) or acetonitrile.

Q2: I am observing the formation of a significant amount of di-iodinated byproduct. How can I improve the regioselectivity?

A2: The formation of di-iodinated species suggests that the product, this compound, is still sufficiently activated to undergo a second iodination. To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess of NIS (e.g., 1.05-1.1 equivalents) is common to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition of the Iodinating Agent: On a larger scale, adding the iodinating agent portion-wise or as a solution over a period of time can help maintain a low concentration of the electrophile in the reaction mixture, favoring mono-iodination.

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. Running the reaction at the lowest effective temperature can help minimize over-iodination.

Q3: The work-up and purification of my product are challenging on a larger scale. What strategies can I employ for efficient isolation?

A3: Large-scale purification requires robust and scalable methods:

  • Crystallization: this compound is a solid, and crystallization is often the most effective method for purification at scale.[1] A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity. Common solvent systems for crystallization of aromatic compounds include ethanol, isopropanol, or mixtures with water.

  • Quenching and Extraction: After the reaction is complete, the excess iodinating agent should be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite solution. This is followed by an extractive work-up to remove the succinimide byproduct and any remaining acid catalyst. Ensure the pH is adjusted appropriately to keep your product in the organic phase.

  • Column Chromatography: While not ideal for very large quantities, flash column chromatography can be used for purifying multi-kilogram batches if a suitable crystallization procedure cannot be developed.

Q4: I am concerned about the thermal safety of the reaction, especially when running it on a larger scale. Is the iodination with NIS exothermic?

A4: Electrophilic aromatic substitution reactions can be exothermic, and this needs to be carefully managed during scale-up.

  • Exothermicity: The reaction of NIS with an activated aromatic ring can generate a significant amount of heat. On a small scale, this is often dissipated by the surface area of the flask. However, in a large reactor, the surface-area-to-volume ratio is much smaller, and heat can build up, leading to a runaway reaction.

  • Control Measures:

    • Slow Addition: Add the iodinating agent slowly and monitor the internal temperature of the reactor.

    • Cooling System: Ensure your reactor is equipped with an adequate cooling system to maintain the desired reaction temperature.

    • Thermal Hazard Assessment: For kilogram-scale and beyond, it is highly recommended to perform a reaction calorimetry study to quantify the heat of reaction and determine the thermal runaway potential. While NIS itself is reported to be thermally stable up to 200 °C, the overall reaction mixture's thermal behavior is what needs to be understood.[2]

Q5: What are the common impurities I should look for, and how can I identify them?

A5: Common impurities include:

  • Unreacted Starting Material: 6-aminonicotinonitrile.

  • Di-iodinated Product: 6-Amino-3,5-diiodonicotinonitrile.

  • Succinimide: The byproduct from NIS.

  • Other Regioisomers: While the 5-iodo isomer is electronically favored, small amounts of other isomers might form.

These impurities can be monitored and identified using analytical techniques such as:

  • Thin Layer Chromatography (TLC): For rapid in-process monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiles.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

III. Experimental Protocols and Workflows

A. Synthesis of this compound (Illustrative Lab-Scale Protocol)

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 6-aminonicotinonitrile

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 6-aminonicotinonitrile (1.0 eq) in DMF (10 volumes), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

B. Scale-Up Considerations and Workflow

The following diagram illustrates a typical workflow for scaling up the synthesis of this compound, incorporating critical safety and quality control steps.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control P1 Reagent Purity Check P2 Reactor Setup & Safety Check P1->P2 R1 Charge 6-aminonicotinonitrile & Solvent P2->R1 R2 Controlled Addition of NIS (Temperature Monitoring) R1->R2 R3 In-Process Control (IPC) (TLC/HPLC) R2->R3 W1 Quench with Na2S2O3 R3->W1 Reaction Complete W2 Extractive Work-up W1->W2 W3 Solvent Swap (if needed) W2->W3 W4 Crystallization W3->W4 W5 Filtration & Drying W4->W5 Q1 Final Product Analysis (HPLC, NMR, MS) W5->Q1 Q2 Impurity Profiling Q1->Q2 EAS_Mechanism cluster_reactants cluster_intermediates cluster_product A 6-Aminonicotinonitrile Sigma_Complex Sigma Complex (Resonance Stabilized) A->Sigma_Complex Attack on [I+] NIS N-Iodosuccinimide (NIS) Activated_NIS Activated NIS [I+] source H_plus H+ (catalyst) Product This compound Sigma_Complex->Product Deprotonation Succinimide Succinimide Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Catalyst Add/Increase Acid Catalyst (e.g., TFA) Start->Check_Catalyst Yes Impurity_Issue Impurity Issues? Start->Impurity_Issue No Increase_Temp Increase Reaction Temperature (e.g., to 40-60 °C) Check_Catalyst->Increase_Temp Still Low Yield Check_Solubility Improve Solubility (e.g., change solvent) Increase_Temp->Check_Solubility Still Low Yield Di_Iodo Di-iodination? Impurity_Issue->Di_Iodo Yes Purification_Problem Purification Difficulty? Impurity_Issue->Purification_Problem No Control_Stoich Control NIS Stoichiometry (1.05-1.1 eq) Di_Iodo->Control_Stoich Yes Slow_Addition Slow Addition of NIS Control_Stoich->Slow_Addition Still an Issue Optimize_Crystallization Optimize Crystallization (Solvent Screen) Purification_Problem->Optimize_Crystallization Yes

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 6-Amino-5-iodonicotinonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a synthetic campaign. The 6-aminonicotinonitrile scaffold is a privileged motif in medicinal chemistry, frequently appearing in a variety of kinase inhibitors and other therapeutic agents.[1] Traditionally, 6-Amino-5-iodonicotinonitrile has been a popular choice for introducing this key fragment, primarily due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. However, a careful evaluation of alternative reagents can unlock significant advantages in terms of cost, availability, and, in some cases, reaction performance.

This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and practical guidance to inform your synthetic strategy. We will delve into the nuances of reactivity, explore alternative coupling partners, and provide detailed protocols for key transformations.

The Halogen Dance: A Comparative Analysis of 6-Amino-5-halonicotinonitriles

The most direct alternatives to the iodo-derivative are its bromo and chloro analogs: 6-Amino-5-bromonicotinonitrile and 6-Amino-5-chloronicotinonitrile. The choice between these three reagents hinges on a balance of reactivity, cost, and the specific demands of the desired transformation.

The generally accepted trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[3][4]

While aryl iodides are the most reactive, this high reactivity can sometimes be a double-edged sword, leading to undesired side reactions. Furthermore, iodo-compounds are typically more expensive and less commercially available than their bromo and chloro counterparts.

Table 1: Qualitative Comparison of 6-Amino-5-halonicotinonitriles

FeatureThis compound6-Amino-5-bromonicotinonitrile6-Amino-5-chloronicotinonitrile
Reactivity HighestIntermediateLowest
Cost HighModerateLow
Availability Good[5][6]GoodGood
Stability Generally good, but can be light-sensitiveGoodHigh
Typical Applications Suzuki, Buchwald-Hartwig, Stille, Sonogashira couplings where high reactivity is desired.Versatile for a wide range of cross-coupling reactions.[7]Used when cost is a primary concern and harsher reaction conditions are acceptable.
Experimental Insights: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The following is a comparative overview of what can be expected when using the different 6-amino-5-halonicotinonitriles in a typical Suzuki-Miyaura reaction with phenylboronic acid.

Table 2: Expected Performance in Suzuki-Miyaura Coupling

ReagentTypical ConditionsExpected YieldComments
This compound Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C>90%Fast reaction times, mild conditions.[8]
6-Amino-5-bromonicotinonitrile Pd(dppf)Cl₂, Na₂CO₃, 1,4-Dioxane/H₂O, 90-100 °C80-95%Slightly longer reaction times, may require a more robust catalyst system.[7][9]
6-Amino-5-chloronicotinonitrile Pd₂(dba)₃/XPhos, K₃PO₄, t-BuOH, 110 °C70-90%Requires more specialized and often more expensive catalyst systems and harsher conditions.[10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 6-Amino-5-bromonicotinonitrile with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 6-Amino-5-bromonicotinonitrile with phenylboronic acid.

Materials:

  • 6-Amino-5-bromonicotinonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 6-Amino-5-bromonicotinonitrile, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Beyond Halogens: Boronic Ester and Organotin Alternatives

For certain applications, it can be advantageous to utilize derivatives where the halogen is replaced with a more versatile functional group for cross-coupling, such as a boronic ester or an organotin moiety.

  • 6-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile: This boronic ester derivative is an excellent substrate for Suzuki-Miyaura couplings. It can be prepared from the corresponding bromo or iodo precursor via a Miyaura borylation reaction. The advantage of this reagent is its high stability and the ability to participate in couplings with a wide range of electrophiles under standard Suzuki conditions.

  • 6-Amino-5-(tributylstannyl)nicotinonitrile: This organotin derivative is a key intermediate for Stille couplings. The Stille reaction is known for its tolerance of a wide variety of functional groups.[11] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[12]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Suzuki-Miyaura Coupling Mechanism

Suzuki_Miyaura cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Aryl Halide & Amine setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent start->setup reaction Heating under Inert Atmosphere setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Arylamine purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands, such as XPhos or SPhos, are often required to facilitate the challenging oxidative addition step.[13] The choice of base is also critical; weaker bases like carbonates are often sufficient for iodides and bromides, while stronger bases like phosphates or alkoxides may be necessary for chlorides. The solvent system can also significantly influence the reaction outcome, with polar aprotic solvents like dioxane, THF, or DMF being common choices.

Conclusion and Future Outlook

While this compound remains a valuable and highly reactive building block, a thorough consideration of its bromo and chloro analogs is warranted for any synthetic campaign. The lower cost and wider availability of 6-Amino-5-bromonicotinonitrile and 6-Amino-5-chloronicotinonitrile make them attractive alternatives, particularly for large-scale synthesis. With the continuous development of more active and robust catalyst systems, the reactivity gap between the different halogens is narrowing, further expanding the synthetic utility of the more economical halo-derivatives. For specialized applications, the boronic ester and organotin derivatives offer unique advantages, albeit with their own set of considerations. By understanding the interplay of reactivity, cost, and reaction conditions, researchers can make informed decisions to optimize their synthetic routes towards important pharmaceutical targets.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 6-Amino-5-iodonicotinonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Rigorous analytical method validation is the cornerstone of ensuring the reliability and accuracy of data that supports the quality, safety, and efficacy of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance. As senior application scientists, our aim is to not only present protocols but to elucidate the rationale behind the experimental choices, empowering you to make informed decisions in your analytical development programs.

The Imperative of Method Validation: A Regulatory Overview

Before delving into specific methodologies, it is crucial to understand the regulatory framework that governs analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" stands as a global standard, outlining the necessary validation characteristics.[1][2] This is further complemented by guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) general chapter <1225>.[1][3][4][5][6][7][8] These guidelines collectively emphasize that the primary objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[9]

The validation process involves a systematic evaluation of a method's performance parameters, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound is dictated by its physicochemical properties, including its aromatic nature, the presence of amino and nitrile functional groups, and its potential for impurities. While several techniques can be employed, High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and robust method for the quantitative analysis of such compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the gold standard for the analysis of non-volatile and thermally labile compounds like this compound.[10] Its high resolution, sensitivity, and specificity make it ideal for separating the main compound from potential impurities arising from the synthesis or degradation.[10]

Why Reversed-Phase HPLC is the Method of Choice:

  • Versatility: A wide range of stationary phases (e.g., C18, C8) and mobile phase compositions can be used to optimize the separation.

  • Resolution: The ability to separate closely related compounds, including positional isomers and process-related impurities.

  • Quantitation: Provides accurate and precise quantitative data when coupled with a suitable detector like a UV-Vis or Photodiode Array (PDA) detector.

A typical starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often preferred to ensure the timely elution of all components with good peak shape.

Alternative and Complementary Techniques

While HPLC is the primary workhorse, other techniques can serve as valuable orthogonal methods for a comprehensive validation package.

  • Thin-Layer Chromatography (TLC): A simple, cost-effective, and rapid technique suitable for qualitative or semi-quantitative analysis, such as impurity screening.[10] However, it offers lower resolution and sensitivity compared to HPLC.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS could be employed for the analysis of volatile impurities or after derivatization of the analyte to increase its volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a higher degree of specificity and sensitivity, particularly for impurity identification and characterization, by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[11]

Experimental Design for HPLC Method Validation

A robust validation protocol is a self-validating system. The following sections outline the experimental design for validating an HPLC method for the assay and impurity determination of this compound.

System Suitability

Before any validation experiments, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates.

Specificity (Selectivity)

The specificity of the method is its ability to measure the analyte of interest accurately and specifically in the presence of other components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Utilize a PDA detector to assess the peak purity of the main analyte peak in the stressed samples. The peak should not show any co-eluting impurities.

  • Resolution: The resolution between the main peak and the closest eluting impurity or degradation product should be greater than 1.5.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response. The range is the interval over which this proportionality is maintained with acceptable accuracy and precision.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration for an assay).

  • Calibration Curve: Inject each standard in triplicate and plot the mean peak area against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis. The correlation coefficient (r) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is determined by comparing the measured value to a known true value.

Experimental Protocol:

  • Spiked Placebo Analysis: Spike a placebo (a mixture of all formulation components except the active ingredient) with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Recovery Calculation: Analyze the spiked samples in triplicate and calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are crucial for impurity methods.

Experimental Protocol:

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Signal-to-Noise Ratio: An alternative approach is to determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOQ can be calculated as 10σ/S and LOD as 3.3σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness testing evaluates the method's reliability when subjected to small, deliberate variations in method parameters.

Experimental Protocol:

  • Parameter Variation: Introduce small variations to parameters such as mobile phase composition (e.g., ±2% organic), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

  • System Suitability and Results Evaluation: For each variation, perform system suitability tests and analyze a sample. The results should remain within the acceptance criteria.

Data Presentation: A Comparative Summary

The following table summarizes the typical performance characteristics and acceptance criteria for a validated HPLC method for the assay of this compound.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte peak. Peak purity index > 0.99. Resolution > 1.5.
Linearity Correlation coefficient (r) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Robustness System suitability parameters met under varied conditions.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation & Reporting Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Generation Rob->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A streamlined workflow for analytical method validation.

Conclusion

The validation of analytical methods for this compound is a critical activity in pharmaceutical development that ensures data integrity and regulatory compliance. A well-validated HPLC method provides the necessary confidence in the quality of this important intermediate. By following a systematic and scientifically sound approach, as outlined in this guide, researchers and drug development professionals can establish robust and reliable analytical procedures that are fit for their intended purpose. Continuous lifecycle management of the analytical procedure is also essential to ensure it remains in a validated state throughout its use.[7][12]

References

A Comparative Guide to the Spectroscopic Analysis of 6-Amino-5-iodonicotinonitrile for Purity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, the confirmation of a compound's purity and identity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of key spectroscopic techniques for the comprehensive analysis of 6-Amino-5-iodonicotinonitrile, a crucial building block in pharmaceutical development. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to establish the purity profile of this compound with a high degree of confidence.

The Importance of Orthogonal Analytical Techniques

A single analytical method is often insufficient to definitively confirm the purity of a compound. Each technique probes different physicochemical properties of the molecule, and when used in conjunction, they provide a more complete and reliable assessment. This guide will demonstrate how NMR, MS, and HPLC serve as orthogonal methods, each offering unique insights into the molecular structure and the presence of potential impurities.

Understanding Potential Impurities

To effectively analyze the purity of this compound, it is essential to understand its synthetic route and the potential impurities that may arise. A common synthesis involves the iodination of 6-aminonicotinonitrile.

cluster_impurities Potential Impurities 6-Aminonicotinonitrile 6-Aminonicotinonitrile This compound This compound (Target Compound) 6-Aminonicotinonitrile->this compound Iodinating_Agent Iodinating Agent (e.g., I2, NIS) Iodinating_Agent->this compound Unreacted_Starting_Material Unreacted 6-Aminonicotinonitrile Solvent_Impurities Residual Solvents Byproducts Potential Byproducts (e.g., di-iodinated species)

Caption: Synthetic pathway and potential impurities.

Based on this, potential impurities to monitor include:

  • Unreacted Starting Material: 6-aminonicotinonitrile

  • Reagent-Related Impurities: Residual iodinating agents or their byproducts.

  • Byproducts of the Reaction: Di-iodinated or other isomeric products.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Spectroscopic Techniques for Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Fingerprint of the Molecule

The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons and the amine protons.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • ~8.4 ppm (s, 1H): Aromatic proton at the 2-position of the pyridine ring.

  • ~8.0 ppm (s, 1H): Aromatic proton at the 4-position of the pyridine ring.

  • ~6.5 ppm (s, 2H): Protons of the amino group (-NH₂). The chemical shift of these protons can be variable and may broaden with temperature or solvent exchange.

The presence of unreacted 6-aminonicotinonitrile would introduce additional signals, most notably a doublet for the proton at the 5-position, which would be a clear indicator of this impurity.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • ~160 ppm: C6 (carbon bearing the amino group).

  • ~155 ppm: C2 (aromatic CH).

  • ~145 ppm: C4 (aromatic CH).

  • ~118 ppm: CN (nitrile carbon).

  • ~105 ppm: C3 (carbon bearing the nitrile group).

  • ~85 ppm: C5 (carbon bearing the iodine atom).

The chemical shifts are highly sensitive to the substitution pattern. The presence of impurities would result in additional peaks in the spectrum, allowing for their detection and, with appropriate standards, quantification.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of the target compound and for identifying impurities.

For this compound (C₆H₄IN₃), the expected exact mass is approximately 244.95 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺.

Expected Mass Spectrum (ESI+):

  • Major Peak: m/z ≈ 245.96 ([M+H]⁺)

The presence of unreacted starting material, 6-aminonicotinonitrile (C₆H₅N₃, exact mass ≈ 119.05 g/mol ), would be indicated by a signal at m/z ≈ 120.06 ([M+H]⁺). Di-iodinated byproducts would appear at a significantly higher m/z.

cluster_workflow LC-MS Workflow cluster_data Data Output Sample Sample Injection HPLC HPLC Separation Sample->HPLC Ionization ESI Source HPLC->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Purity Assessment) Detector->Chromatogram MassSpectrum Mass Spectrum (Identity Confirmation) Detector->MassSpectrum

Caption: A typical LC-MS experimental workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for the purity assessment of pharmaceutical compounds. By choosing an appropriate stationary phase and mobile phase, it is possible to separate the target compound from its impurities.

A Comparative HPLC-UV Method:

For the analysis of this compound, a reverse-phase HPLC method with UV detection is recommended.

ParameterRecommended ConditionAlternative ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-HexylC18 columns provide excellent hydrophobic retention for a wide range of organic molecules. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in WaterFormic acid is a good mobile phase modifier for mass spectrometry compatibility. TFA can improve peak shape but may suppress ionization in MS.
Mobile Phase B AcetonitrileMethanolAcetonitrile is a common organic modifier with low viscosity and UV cutoff. Methanol can be used as an alternative, offering different selectivity.
Gradient 5% to 95% B over 20 minutesIsocratic (e.g., 30% B)A gradient elution is recommended for separating compounds with a range of polarities, which is useful for impurity profiling. An isocratic method may be sufficient for routine purity checks if impurities are well-resolved.
Flow Rate 1.0 mL/min0.8 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmDiode Array Detector (DAD)The pyridine and amino functionalities suggest UV absorbance. A DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.

Data Interpretation:

The purity of the sample is determined by the relative area of the main peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. By comparing the retention times with those of known standards (if available), the identity of the impurities can be confirmed.

Experimental Protocols

Sample Preparation for NMR and MS
  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis.

  • For MS analysis, prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition for direct infusion or LC-MS analysis.

HPLC Analysis Protocol
  • Prepare the mobile phases as described in the table above.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Inject 10 µL of the sample solution onto the column.

  • Run the gradient program and acquire data.

Conclusion

The confirmation of purity for a key synthetic intermediate like this compound is non-negotiable in a research and development setting. A multi-pronged analytical approach utilizing NMR, MS, and HPLC provides a robust and reliable assessment of both identity and purity. By understanding the potential impurities arising from the synthesis and applying the principles of these orthogonal spectroscopic techniques, researchers can proceed with confidence in the quality of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

A Strategic Guide to Assessing the Novelty of 6-Amino-5-iodonicotinonitrile Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess and establish the novelty of 6-Amino-5-iodonicotinonitrile derivatives. We will explore the existing landscape of these compounds, detail synthetic strategies for creating novel analogues, and provide standardized protocols for their evaluation, ensuring a robust and scientifically rigorous approach to innovation in this chemical space.

Introduction: The this compound Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent structural features offer a powerful platform for generating diverse molecular architectures. The aminopyridine moiety can serve as a crucial hinge-binding motif, anchoring the molecule within the ATP-binding site of many kinases. The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle for further modifications.

Crucially, the iodine atom at the 5-position is not merely a placeholder; it is a versatile functional group that unlocks a vast chemical space through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic and controlled introduction of a wide array of substituents, enabling fine-tuning of a compound's pharmacological profile. Understanding how to strategically leverage this "iodine handle" is key to developing novel and patentable chemical entities.

The Known Chemical Landscape: What Has Been Done?

A thorough assessment of novelty begins with a comprehensive understanding of the prior art. Derivatives of this compound have been extensively explored, primarily as inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and other kinases implicated in inflammatory diseases and cancer.

Many existing derivatives are the result of Suzuki coupling reactions, where the iodine is replaced with various aryl or heteroaryl groups. For instance, coupling with boronic acids has been a common strategy to introduce moieties that can occupy the solvent-front region of the kinase active site.

Derivative Class Common Synthetic Route Primary Biological Targets Representative Publications/Patents
Aryl/Heteroaryl SubstitutedSuzuki or Stille CouplingJAK family, Syk, BTKWO2011068881A1, Bioorg. Med. Chem. Lett.
Fused PyrimidinesIntramolecular CyclizationKinase InhibitorsJournal of Medicinal Chemistry
Alkynyl DerivativesSonogashira CouplingProbe development, Kinase InhibitorsOrganic Letters

This established landscape dictates that true novelty will likely arise from one of three areas:

  • Novel Substituents: Introducing unique, previously unexplored chemical groups via the iodine handle.

  • Novel Scaffolds: Using the core as a building block for more complex, fused heterocyclic systems.

  • Novel Applications: Targeting new biological pathways or disease indications not previously associated with this scaffold.

A Workflow for Assessing and Establishing Novelty

The following workflow provides a systematic approach to designing, synthesizing, and validating novel derivatives. This process is designed to be self-validating, with clear decision points and integrated analytical checks.

G A Literature & Patent Review: Identify existing derivatives and SAR trends. B Novelty Hypothesis: 1. New R-groups (Suzuki, etc.)? 2. New core scaffold (cyclization)? 3. New biological target? A->B C In Silico Screening: Docking studies, ADMET prediction to prioritize novel concepts. B->C D Select Synthetic Route: (e.g., Suzuki, Sonogashira) C->D Proceed with Top Candidates E Execute Synthesis & Purification (See Protocol 1) D->E F Structural Confirmation: NMR, LC-MS, HRMS E->F G Primary Biochemical Assay: (e.g., Kinase Inhibition IC50 - See Protocol 2) F->G Submit Pure Compounds H Data Analysis & Comparison: Benchmark against known inhibitors (See Table 2) G->H I Secondary Assays / Hit Validation: Cellular activity, selectivity profiling H->I I->B Iterate & Optimize (SAR Expansion)

Caption: A systematic workflow for the design, synthesis, and evaluation of novel this compound derivatives.

Experimental Protocols: From Synthesis to Evaluation

Credibility in chemical research is built on reproducible, well-documented experimental methods. The following protocols provide detailed, step-by-step instructions for key processes in this workflow.

This protocol describes a general method for coupling a novel boronic acid to the this compound core.

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters, making it ideal for rapidly generating a library of novel analogues.

Step-by-Step Procedure:

  • Reagent Preparation: To a 25 mL Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a 2:1 mixture of dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a novel compound against a target kinase.

Rationale: An in vitro biochemical assay provides the cleanest initial assessment of a compound's potency against its intended molecular target, free from the complexities of a cellular environment. This is a critical first step in establishing biological activity.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase (e.g., recombinant human JAK2 enzyme), the substrate (e.g., a biotinylated peptide), and the test compound dilutions.

  • Initiate Reaction: Add an ATP solution to start the kinase reaction. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add a stop solution containing EDTA. Add a detection reagent (e.g., a europium-labeled anti-phosphopeptide antibody) that binds to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., using Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET).

  • Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Comparative Data Analysis: Benchmarking for Novelty

To substantiate a claim of novelty and potential improvement, new derivatives must be benchmarked against established compounds. The table below presents a hypothetical comparison between a known reference compound and two novel derivatives synthesized using the protocols above.

Table 2: Comparative Performance Data

Compound Structure Modification JAK2 IC₅₀ (nM) Cellular Potency (EC₅₀, nM) Kinase Selectivity (S-Score)
Reference Cpd 1 5-phenyl15.285.115
Novel Derivative A 5-(3-methoxypyridin-4-yl)5.825.635
Novel Derivative B 5-(1-methyl-1H-pyrazol-4-yl)2.110.328

Analysis of Data:

  • Novel Derivative B shows a significant improvement in biochemical potency (IC₅₀ = 2.1 nM) compared to the reference compound.

  • Novel Derivative A not only displays improved potency but also a superior selectivity score, suggesting it may have fewer off-target effects, a highly desirable feature for a drug candidate.

This quantitative comparison provides clear, data-driven evidence supporting the novelty and potential advantages of the newly synthesized compounds.

Conclusion and Future Directions

The this compound scaffold remains a fertile ground for the discovery of novel therapeutics. True innovation, however, requires a disciplined and systematic approach. By combining a thorough understanding of the existing patent and literature landscape with robust synthetic strategies and rigorous, quantitative biological evaluation, researchers can effectively assess and demonstrate the novelty of their derivatives. The workflows and protocols outlined in this guide provide a validated framework for this process, ensuring that newly developed compounds are not only structurally unique but also offer tangible improvements in performance over existing alternatives. Future work should focus on exploring underexploited coupling chemistries and applying these derivatives to novel kinase targets outside the well-trodden JAK family.

A Comparative Guide to the Applications of 6-Amino-5-iodonicotinonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel and functional molecules. Among the myriad of heterocyclic precursors, 6-Amino-5-iodonicotinonitrile has emerged as a particularly versatile and powerful reagent. Its unique trifunctional nature—an amino group, a nitrile moiety, and an iodine atom on a pyridine core—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth technical comparison of this compound with alternative synthetic precursors, supported by experimental data and protocols, to inform its strategic application in research and development.

I. The Strategic Advantage of the Iodo Substituent in Cross-Coupling Reactions

A primary application of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds. This enhanced reactivity is a direct consequence of the lower bond dissociation energy of the C-I bond compared to other C-halogen bonds.[1]

This principle translates to several practical advantages in the laboratory:

  • Milder Reaction Conditions: Suzuki couplings with this compound can often be performed at lower temperatures and with less reactive palladium catalysts. This is particularly beneficial when working with thermally sensitive substrates or complex molecules with multiple functional groups.

  • Shorter Reaction Times: The faster oxidative addition of the palladium catalyst to the C-I bond typically leads to shorter reaction times, increasing throughput and efficiency in a research setting.

  • Higher Yields: The increased reactivity often results in higher yields of the desired coupled product, which is a critical factor in multi-step syntheses.

While a direct head-to-head comparison for this compound is not extensively documented in a single study, the general principles of halide reactivity in Suzuki coupling are well-established. For instance, a comparative study on the Suzuki coupling of 6-bromoquinoline and 6-iodoquinoline demonstrated the superior performance of the iodo-substituted compound.[1] This trend is broadly applicable across various heterocyclic systems.

Table 1: Comparative Performance of Halogenated Pyridines in Suzuki-Miyaura Coupling

FeatureThis compound6-Amino-5-bromonicotinonitrile6-Amino-5-chloronicotinonitrile
Reactivity HighModerateLow
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃/ligandPd₂(dba)₃/specialized phosphine ligands
Typical Temperature 60-100 °C80-120 °C>100 °C
Reaction Time 1-12 h6-24 h12-48 h
Yields Generally highGood to highVariable, often lower

This enhanced reactivity makes this compound the preferred choice for complex synthetic routes where efficiency and mild conditions are critical.

II. Application in the Synthesis of Kinase Inhibitors: Pyrido[2,3-d]pyrimidines

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. This scaffold is a key component of numerous protein kinase inhibitors due to its structural analogy to the purine core of ATP.

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves an initial cross-coupling reaction to introduce a desired substituent at the 5-position of the aminonicotinonitrile core, followed by cyclization of the amino and nitrile groups with a suitable reagent.

Below is a comparative workflow for the synthesis of a generic 5-aryl-pyrido[2,3-d]pyrimidine-4-amine, highlighting the advantages of using this compound.

Workflow for the Synthesis of 5-Aryl-pyrido[2,3-d]pyrimidine-4-amines

G cluster_0 Route A: Using this compound cluster_1 Route B: Using 6-Amino-5-bromonicotinonitrile A1 This compound A3 Suzuki Coupling (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 2h) A1->A3 A2 Arylboronic Acid A2->A3 A4 6-Amino-5-aryl-nicotinonitrile A3->A4 A6 Cyclization (e.g., Reflux, 4-6h) A4->A6 A5 Formamide A5->A6 A7 5-Aryl-pyrido[2,3-d]pyrimidin-4-amine A6->A7 B1 6-Amino-5-bromonicotinonitrile B3 Suzuki Coupling (e.g., Pd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 100°C, 12h) B1->B3 B2 Arylboronic Acid B2->B3 B4 6-Amino-5-aryl-nicotinonitrile B3->B4 B6 Cyclization (e.g., Reflux, 4-6h) B4->B6 B5 Formamide B5->B6 B7 5-Aryl-pyrido[2,3-d]pyrimidin-4-amine B6->B7 cluster_0 Synthetic Strategy cluster_1 Biological Evaluation Start This compound Suzuki Suzuki Coupling with diverse Arylboronic Acids Start->Suzuki Library Library of 6-Amino-5-aryl-nicotinonitriles Suzuki->Library Cyclization Cyclization Library->Cyclization Final_Library Library of 5-Aryl-pyrido[2,3-d]pyrimidines Cyclization->Final_Library Screening Kinase Inhibition Screening (IC₅₀) Final_Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Suzuki Informs next generation of analogs

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized reagents like 6-Amino-5-iodonicotinonitrile, a substituted aminopyridine, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

The causality behind these protocols is clear: aminopyridine derivatives can present significant health risks, including irritation to the skin, eyes, and respiratory system[1][2]. The presence of an iodo-substituent adds another layer of consideration, as halogenated organic compounds warrant careful handling to minimize exposure. This guide is structured to provide a self-validating system of protection, from initial preparation to final disposal.

Foundational Hazard Assessment: Why This PPE is Crucial

This compound is a solid, typically a white powder, which presents a primary hazard of dust formation and subsequent inhalation[3][4]. While specific toxicity data for this exact compound is limited, the safety profile can be inferred from its structural components: a pyridine ring, an amino group, and an iodine atom.

  • Inhalation: Inhaling fine dust particles can lead to respiratory tract irritation[2][5]. Work must be conducted in a manner that avoids the generation of dust and aerosols[3].

  • Skin Contact: Direct contact with the skin can cause irritation[2][5]. The Safety Data Sheet (SDS) for this compound explicitly states to avoid contact with the skin[3].

  • Eye Contact: The eyes are particularly vulnerable to chemical dust, which can cause serious irritation[2][5]. The SDS mandates avoiding eye contact[3].

  • Ingestion: Accidental ingestion is harmful. Standard laboratory hygiene practices, such as not eating or drinking in the lab, are essential to prevent this route of exposure[6][7].

Given these risks, a multi-layered PPE strategy is not merely a recommendation; it is a necessity.

Core Protective Equipment: A Detailed Breakdown

The selection of PPE is your primary barrier against chemical exposure. The following table summarizes the required equipment.

Protection Type Required Equipment Key Specifications & Rationale
Eye & Face Protection Chemical Splash GogglesMust provide a complete seal around the eyes to protect from dust and potential splashes. Standard safety glasses are insufficient[8][9].
Face Shield (Recommended)To be worn over goggles during procedures with a high risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant Nitrile GlovesNitrile provides good resistance against pyridine-type compounds[1][8]. Ensure gloves are powder-free to prevent aerosolizing contaminants[10].
Double GlovingA standard practice for handling hazardous chemicals. The outer glove is removed and disposed of immediately after handling, minimizing the spread of contamination[10][11].
Body Protection Laboratory Coat (100% Cotton)For handling small quantities in a controlled environment.
Disposable Chemical-Resistant GownMade of a low-permeability fabric with long sleeves and tight-fitting cuffs. Required for handling larger quantities or during procedures with a higher risk of contamination[11].
Respiratory Protection Certified Chemical Fume HoodThis is the primary engineering control to prevent inhalation of dust. All handling of the solid compound should occur within a fume hood[3][8].
NIOSH-Approved RespiratorRequired if a fume hood is not available or if engineering controls are insufficient to control dust exposure. An N95 filter is the minimum for particulates.

Operational Plan: Integrating PPE into Your Workflow

Properly integrating PPE use into your standard operating procedure is critical for it to be effective.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Area Preparation: Designate a specific area for handling this compound, preferably inside a chemical fume hood. Ensure a chemical spill kit is readily accessible[1].

  • Donning PPE:

    • Wash hands thoroughly.

    • Don the lab coat or disposable gown.

    • Don the inner pair of nitrile gloves, pulling the cuffs over the sleeves of the gown[11].

    • Don the outer pair of nitrile gloves.

    • Don chemical splash goggles.

    • Don a face shield if the procedure warrants it.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transferring the solid, within the certified chemical fume hood to minimize dust exposure[8].

    • Use spark-proof tools if there is any risk of ignition, although this compound is not noted as being highly flammable[3][6].

    • Keep containers of the chemical tightly closed when not in use[8].

  • Post-Handling & Doffing PPE:

    • After handling is complete, remove the outer pair of gloves while still in the fume hood and dispose of them in a designated hazardous waste container.

    • Wipe down the work surface.

    • Step away from the immediate work area. Remove the face shield (if used) and goggles.

    • Remove the lab coat or gown by rolling it away from the body to prevent contaminating your clothes.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water[6].

Workflow Visualization

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Prepare Work Area (Fume Hood, Spill Kit) Donning 2. Don Full PPE (Double Gloves, Goggles, Gown) Prep->Donning Handling 3. Handle Chemical (Weighing, Transfer in Hood) Donning->Handling Enter controlled area Doffing 4. Doff PPE (Outer Gloves First) Handling->Doffing Exit controlled area Disposal 5. Dispose of Waste (Contaminated PPE & Chemical) Doffing->Disposal Cleanup 6. Final Cleanup & Hand Washing Disposal->Cleanup

Caption: Workflow for Safe Handling of this compound.

Emergency & Disposal Plans

Immediate Actions for Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[6][12]. If irritation occurs, seek medical advice[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a doctor or Poison Control Center immediately[3].

Disposal of Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: Collect all waste this compound and materials used for cleaning up spills in a suitable, sealed, and clearly labeled container for hazardous waste disposal[3].

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and any absorbent materials used for cleanup, must be disposed of as hazardous chemical waste[11]. Do not place it in the regular trash.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways. Spills should be contained with an inert absorbent material like sand or vermiculite and collected for disposal[1][3].

By adhering to these rigorous PPE and handling protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-iodonicotinonitrile
Reactant of Route 2
6-Amino-5-iodonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.